Isolicoflavonol

Catalog No.
S1527654
CAS No.
94805-83-1
M.F
C20H18O6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isolicoflavonol

CAS Number

94805-83-1

Product Name

Isolicoflavonol

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3

InChI Key

PGCKDCPTJAQQSQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

The exact mass of the compound Isolicoflavonol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Documented Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed mechanistic study identifies isolicoflavonol as a potent agent against UVB-induced skin photodamage. The table below summarizes its core biological activities and mechanisms based on recent research.

Biological Activity Experimental Model/System Key Mechanisms & Measured Outcomes

| Alleviates UVB-induced Photodamage [1] [2] | In vivo: Mouse skin; In vitro: Macrophages | • Reduced skin injury & inflammation↓ Cell deathInhibited NLRP3 inflammasome activation↓ ROS productionProtected against mitochondrial dysfunction |

The experimental workflow and mechanism of action for these findings can be summarized as follows, illustrating how ILF protects against UVB-induced damage:

G cluster_cellular Key Cellular Measurements cluster_invivo Key In Vivo Observations UVB UVB CellularEffects Cellular Effects (Measured in Macrophages) UVB->CellularEffects Induces ILF ILF ILF->CellularEffects Inhibits InVivoOutcome In Vivo Outcome (Measured in Mouse Skin) CellularEffects->InVivoOutcome Leads to MitochondrialDysfunction Mitochondrial Dysfunction Inflammasome NLRP3 Inflammasome Activation MitochondrialDysfunction->Inflammasome ROS ROS Production ROS->MitochondrialDysfunction CellDeath Cell Death Inflammasome->CellDeath SkinInjury Skin Injury Inflammation Skin Inflammation SkinInjury->Inflammation

Figure 1: Experimental workflow and mechanism of this compound (ILF) against UVB-induced photodamage. ILF inhibits key cellular damage pathways, leading to reduced observable skin injury.

Experimental Protocol Summary

For the key study on UVB-induced photodamage, the experimental methodologies were as follows [1] [2]:

  • Photodamage Model:

    • In vivo: Mouse skin was irradiated with UVB to create a photodamage model.
    • In vitro: Macrophages were irradiated with UVB.
  • Assessment of ILF Protective Effects:

    • In vivo: Evaluated reduction in skin injury and inflammation in mouse skin.
    • In vitro: Measured decreases in cell death, NLRP3 inflammasome activation, ROS production, and mitochondrial dysfunction in macrophages.

Research Context and Potential Directions

It is important to note that the identified research characterizes this compound's pharmacological activity in a mammalian (mouse and macrophage) context, not its native biological function within plants [1] [2].

  • Potential in Plant Defense: Based on the known roles of other isoflavonoids, ILF could theoretically function as a phytoalexin (a plant antimicrobial compound) or contribute to stress resilience [3] [4]. However, this specific activity for ILF remains a hypothesis for experimental validation.
  • Biosynthetic Origin: this compound is a type of isoflavonoid. In plants, the general biosynthetic pathway for these compounds begins with the phenylpropanoid pathway, leading to key intermediates like naringenin, and is then diverted into isoflavonoid-specific biosynthesis by enzymes such as Isoflavone Synthase (IFS) [3] [5].

G Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA pCoumaroylCoA pCoumaricAcid->pCoumaroylCoA 4CL Chalcones Chalcones pCoumaroylCoA->Chalcones CHS Flavanones Flavanones Chalcones->Flavanones CHI Isoflavonoids Isoflavonoids Flavanones->Isoflavonoids IFS ILF This compound (ILF) Isoflavonoids->ILF Potential Pathway

Figure 2: Proposed integration of this compound (ILF) into the general plant phenylpropanoid pathway. The exact enzymatic steps to ILF are still unconfirmed.

Conclusion and Research Outlook

Current scientific literature defines this compound as a compound with significant potential for therapeutic application in mitigating UVB-induced skin damage, acting through the protection of mitochondria and suppression of the NLRP3 inflammasome [1] [2].

  • For Drug Development Professionals: The existing data provides a strong mechanistic foundation for further pre-clinical development of ILF as a topical agent for photodamage and inflammation.
  • For Plant Scientists: The biological role of ILF in plants remains an open and promising field for investigation. Future research could focus on:
    • Identifying the native function of ILF in producer plants.
    • Elucidating the complete biosynthetic pathway to enable production in engineered yeasts or plants [6] [4].

References

Isolicoflavonol hydrogen bond donor acceptor count

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Hydrogen Bonding Data

The table below summarizes the key physicochemical properties of Isolicoflavonol related to hydrogen bonding, as reported in chemical databases [1].

Property Value
Molecular Formula C₂₀H₁₈O₆ [2] [1]
Hydrogen Bond Donor Count 4 [1]
Hydrogen Bond Acceptor Count 6 [1]
Molecular Weight 354.35 g/mol [1]
CAS Number 94805-83-1 [1]

These counts are determined from the molecular structure. The four hydrogen bond donors correspond to its four hydroxyl groups (-OH). The six hydrogen bond acceptors are the six oxygen atoms, which can attract hydrogen atoms from other molecules [3] [4].

Methods for Hydrogen Bond Analysis in Research

The following workflow illustrates the two primary methodologies—molecular docking and MD trajectory analysis—used to investigate hydrogen bonding in drug discovery.

G Start Start: Research Objective MD Molecular Docking Start->MD MDA MD Trajectory Analysis Start->MDA MD_Prep Protein & Ligand Preparation MD->MD_Prep MD_Dock Docking Simulation MD_Prep->MD_Dock MD_Analysis Interaction Analysis (H-bond distance/angle) MD_Dock->MD_Analysis MD_Output Output: Binding Pose & Affinity MD_Analysis->MD_Output Validation Experimental Validation MD_Output->Validation MDA_Load Load Topology & Trajectory MDA->MDA_Load MDA_Config Configure H-bond Parameters (Donor/Acceptor selection, cutoffs) MDA_Load->MDA_Config MDA_Run Run H-bond Analysis MDA_Config->MDA_Run MDA_Process Process Results (Counts, lifetimes, occupancy) MDA_Run->MDA_Process MDA_Output Output: Dynamic H-bond Profiles MDA_Process->MDA_Output MDA_Output->Validation End Report Conclusions Validation->End

Research methodologies for analyzing hydrogen bond interactions.

Molecular Docking to Predict Interactions

Molecular docking predicts how a small molecule (like this compound) binds to a protein target. The detailed protocol is as follows [5] [6]:

  • Protein Preparation: Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and extraneous ligands. Add hydrogen atoms, correct for missing atoms, and perform energy minimization using a force field (e.g., CHARMm) to refine the structure [6].
  • Ligand Preparation: Sketch or obtain the 3D structure of this compound. Generate its low-energy 3D conformation, assign correct bond orders, and optimize its geometry using a force field [6].
  • Docking Simulation: Define the protein's active site. Use a docking program (e.g., LibDock in Discovery Studio) to place the ligand into the active site and score the resulting complexes based on binding affinity and complementary interactions [6].
  • Interaction Analysis: Analyze the top-scoring poses to identify specific hydrogen bonds, including the interacting amino acid residues, bond distances (typically < 3.0 Å), and angles [5].
Molecular Dynamics (MD) for Dynamic Analysis

After docking, Molecular Dynamics simulations can analyze hydrogen bond behavior over time using tools like CPPTRAJ or MDAnalysis [7] [8] [9].

  • Load Data: Load the protein-ligand complex's topology file and the MD trajectory file [7].
  • Configure Analysis: Set geometric criteria for identifying a hydrogen bond, common defaults include a donor-acceptor distance cutoff of 3.0 Å and a donor-hydrogen-acceptor angle cutoff of 150° [7] [8] [9].
  • Run and Process: Execute the analysis over all trajectory frames. The software generates data on hydrogen bond occupancy, lifetime, and how the number of bonds changes over time [7] [9].

Application in a Research Context

These methods show how hydrogen bonding is studied in practice. For example, one study identified this compound as a active component in a traditional medicine for melasma. Network pharmacology and molecular docking suggested it binds strongly to the tyrosinase (TYR) target, with hydrogen bonds playing a critical role in this interaction [5]. Another study on similar flavonoids used docking to show how hydrogen bonds contribute to favorable binding energy and effective modulation of a biological target [6].

References

The Core Isoflavonoid Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of all isoflavonoids, a subclass of flavonoids, begins with the phenylpropanoid pathway and branches into specific isoflavonoid structures [1] [2] [3]. The following diagram illustrates this core pathway and the key enzymes involved.

Diagram of the core isoflavonoid biosynthesis pathway from phenylalanine to formononetin.

The pathway involves several key enzymes that transform initial substrates into isoflavonoid structures [4] [3]:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by deaminating phenylalanine to cinnamic acid [4].
  • Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL): Work sequentially to produce 4-coumaroyl-CoA [4].
  • Chalcone synthase (CHS) and Chalcone isomerase (CHI): Catalyze the formation of the flavonoid backbone, producing a flavanone like naringenin [1] [4].
  • Chalcone reductase (CHR): Works with CHS to produce isoliquiritigenin, a key precursor for 5-deoxy(iso)flavonoids like daidzein [3].
  • Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the aryl migration from the 2- to the 3-position, converting a flavanone to an isoflavone [2] [5]. This is the key step defining the isoflavonoid class.

Key Enzymes in the Core Pathway

The table below summarizes the functions of the primary enzymes involved in the early stages of isoflavonoid biosynthesis.

Enzyme Function in the Pathway Key Characteristics
Phenylalanine ammonia-lyase (PAL) [6] [4] First committed step; converts phenylalanine to cinnamic acid. Gateway enzyme from primary to secondary metabolism.
Cinnamate 4-hydroxylase (C4H) [4] [3] Hydroxylates cinnamic acid to form 4-coumaric acid. A cytochrome P450 monooxygenase.
4-coumarate:CoA ligase (4CL) [4] [3] Activates 4-coumaric acid to form 4-coumaroyl-CoA. Multiple isoforms with distinct expression profiles exist in plants.
Chalcone synthase (CHS) [5] [4] [7] Condenses 4-coumaroyl-CoA with 3 malonyl-CoA molecules to form a chalcone. The first dedicated enzyme for flavonoid/isoflavonoid skeleton formation.
Chalcone isomerase (CHI) [6] [4] Catalyzes the ring closure of chalcone to flavanone (e.g., naringenin).
Isoflavone synthase (IFS) [2] [5] [8] Catalyzes the 2,3-aryl migration of a flavanone to form the isoflavone skeleton. The key enzyme differentiating isoflavone-producing plants; a cytochrome P450.

Research Techniques for Pathway Elucidation

The following experimental approaches, evidenced in recent studies, are critical for mapping out complex biosynthetic pathways like that of isolicoflavonol [6] [7].

Workflow for elucidating plant secondary metabolite biosynthesis using integrated multi-omics approaches.

Key methodologies include:

  • Integrated Transcriptomics and Metabolomics: This powerful combination involves sequencing the transcriptome to identify all expressed genes and using techniques like UPLC-ESI-MS/MS to profile metabolites. Researchers then cross-reference this data to find correlations between the expression of certain genes and the accumulation of specific metabolites, pinpointing candidate genes for pathway enzymes [6] [7].
  • Heterologous Biosynthesis: Once candidate genes are identified, they are inserted into microbial hosts like E. coli or Saccharomyces cerevisiae. This allows the function of the enzyme to be characterized in a controlled system and can be used to engineer the entire pathway for producing the compound of interest [1] [2].

How to Proceed with this compound Research

Based on the established pathway, your research into this compound can focus on:

  • Identifying the Precursor: Determine which core isoflavone (e.g., daidzein, formononetin, genistein) serves as the direct precursor to this compound.
  • Finding the Specialized Enzymes: The biosynthesis of this compound from its precursor likely requires specialized tailoring enzymes, such as:
    • Prenyltransferases: this compound contains a prenyl (or geranyl) group. Identifying the specific prenyltransferase and its regiospecificity is a key step [2] [3].
    • Hydroxylases and O-Methyltransferases (OMTs): These enzymes introduce additional hydroxyl and methoxy groups that define the final structure of this compound [2] [7].
  • Applying Advanced Techniques: Use the integrated multi-omics and heterologous expression approaches described above to discover and validate the function of these tailoring enzymes.

References

Isolicoflavonol role in plant defense mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Isolicoflavonol in Plant Defense: An Overview

This compound is a flavonoid, a class of plant secondary metabolites well-known for their role in defense. While many flavonoids contribute to plant defense, direct evidence for this compound's specific functions is still emerging. Its defense roles can be inferred from the general activities of similar isoflavonoids and initial research.

  • Antimicrobial Phytoalexin: Some isoflavonoids function as phytoalexins—antimicrobial compounds synthesized and accumulated in plant tissues upon pathogen attack [1] [2]. For example, the pterocarpans maackiain and pisatin are well-studied phytoalexins in garden peas [1].
  • Defense Against Herbivores: Research shows that UV-B-induced accumulation of isoflavonoids like genistein can enhance plant resistance against insect larvae, reducing their survival and mass gain [1].
  • Mitigation of Abiotic Stress: A 2025 study indicates this compound protects against UVB-induced photodamage, suggesting a role in defending against light stress [3] [4]. Plants commonly accumulate flavonoids to combat oxidative stress from various abiotic challenges [5].

Biosynthesis and Mechanism of Action

This compound is part of the broader phenylpropanoid and flavonoid biosynthesis pathways.

Biosynthetic Pathway

The core pathway begins with the shikimate and phenylpropanoid pathways, leading to the synthesis of key flavonoids. The following diagram outlines the general biosynthetic steps for flavonoids, with the specific branch for isoflavonoids noted.

G Start Primary Metabolism A Shikimate Pathway Start->A B Phenylpropanoid Pathway A->B C p-Coumaroyl CoA B->C D + 3 x Malonyl-CoA C->D E Chalcone Synthase (CHS) D->E F Chalcone E->F G Chalcone Isomerase (CHI) F->G H Flavanone (e.g., Naringenin) G->H I1 Flavonols, Anthocyanins (General Flavonoids) H->I1 I2 Isoflavone Synthase (IFS) H->I2 In Legumes J Isoflavonoids (e.g., Daidzein, Genistein) I2->J K Further Modification (e.g., Prenylation) J->K L This compound K->L

Generalized biosynthetic pathway of flavonoids, highlighting the branch leading to this compound. Based on information from [1] [2].

Cellular Transport and Exudation

For defense compounds to be effective, plants must transport them to the site of need. Flavonoids like this compound are synthesized internally and can be transported to vacuoles for storage or exported to the rhizosphere via root exudation [2]. This process involves membrane transporters and is crucial for shaping the root microbiome and defending against soil-borne pathogens [1] [2].

Molecular Mechanisms in UVB Defense

A key mechanistic insight comes from a recent study on UVB-induced skin damage, which reveals a potential cellular protection pathway that may be analogous to plant defense mechanisms.

G UVB UVB Stress A Mitochondrial Dysfunction UVB->A B ROS Production A->B C NLRP3 Inflammasome Activation B->C D Release of IL-1β (Inflammation) C->D ILF This compound (ILF) Intervention ILF->A Protects ILF->B Reduces ILF->C Blocks

Proposed mechanism of this compound against UVB stress, based on a 2025 pharmacological study [3] [4]. While demonstrated in a mouse model, this pathway offers testable hypotheses for its role in plant cells facing similar oxidative stress.

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound's defensive roles, here are methodologies from recent studies.

Assay Focus Detailed Methodology Key Findings & Outcome Measures

| In Vitro Anti-UVB Activity [3] [4] | 1. Cell Model: Use macrophages (e.g., RAW 264.7). 2. Treatment: Irradiate with UVB (e.g., 20-40 mJ/cm²). 3. Intervention: Pre-treat/post-treat with this compound. 4. Assessment: Measure cell death (LDH assay), ROS (DCFH-DA probe), mitochondrial membrane potential (JC-1 dye), NLRP3 inflammasome activation (Western blot). | this compound reduced cell death, ROS production, mitochondrial dysfunction, and blocked NLRP3 activation. | | In Vivo Anti-UVB Activity [3] [4] | 1. Animal Model: Use mice (e.g., C57BL/6). 2. Treatment: Shave dorsal skin, irradiate with UVB. 3. Intervention: Topically apply or inject this compound. 4. Assessment: Evaluate skin injury (erythema, thickness), inflammation (histology, cytokine levels IL-1β). | this compound reduced UVB-induced skin injury and inflammation. | | Enzyme Inhibition Assay [6] [7] | 1. Target: Human carboxylesterase 2 (hCES2A). 2. Assay: Monitor hydrolysis of substrate (e.g., fluorescein diacetate) with/without this compound. 3. Analysis: Determine inhibition constant (Ki) using Michaelis-Menten kinetics. | this compound is a reversible, mixed inhibitor of hCES2A with a Ki < 1.0 μM. |

Additional Known Bioactivities

While the focus is plant defense, other documented bioactivities of this compound provide insight into its broad chemical functionality.

Bioactivity Description Research Context
hCES2A Enzyme Inhibition [6] [7] Reversible, mixed inhibition of human carboxylesterase 2. Investigated for mitigating side effects (severe diarrhea) of the anticancer drug irinotecan.
Cancer Chemoprevention [8] Identified as a potential cancer chemopreventive agent through in vitro bioassay-guided fractionation. Studied in plant extracts for its ability to inhibit carcinogenesis.

Knowledge Gaps and Research Directions

The search results highlight several areas where information on this compound is limited, pointing to opportunities for future research:

  • Direct Evidence in Plants: More studies are needed to confirm if the observed UVB protection mechanism operates in plants and what specific plant pathogens or herbivores this compound deters.
  • Quantitative Data in Plant Systems: Information is lacking on its effective concentrations in plant tissues, its mobility within the plant, and its precise half-life in the rhizosphere.
  • Biosynthetic Regulation: The specific enzymes and regulatory genes involved in this compound's biosynthesis are not yet fully detailed in public databases.

References

Comprehensive Application Notes and Protocols for Isolicoflavonol Extraction from Licorice Root

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction to Isolicoflavonol and Its Significance in Licorice Root

Licorice root (Glycyrrhiza glabra L., Fabaceae) represents a rich source of diverse bioactive flavonoids with significant pharmacological potential. Among these compounds, This compound (C₂₁H₂₂O₅) has garnered increasing scientific interest due to its pronounced biological activities and structural characteristics. This compound belongs to the subclass of flavonols and features a 3-phenylchroman-4-one skeleton with specific hydroxyl and methoxy substitutions that contribute to its antioxidant and anti-inflammatory properties [1] [2]. This compound is classified among the prenylated flavonoids found in licorice, characterized by relatively low polarity due to nonpolar side chains such as alkyl groups, which significantly influences its extraction behavior [3].

The extraction of this compound from licorice root presents particular challenges due to its structural complexity and the compound's integration within the plant's lignocellulosic matrix. Traditional extraction methods often yield suboptimal recovery rates, necessitating the development of more efficient, sustainable approaches. Furthermore, the thermal sensitivity of this compound requires careful optimization of extraction parameters to prevent degradation while maximizing yield [3]. This comprehensive protocol examines conventional and advanced extraction methodologies, providing researchers with optimized procedures for the efficient recovery of this compound from licorice root material, along with analytical techniques for quantification and purity assessment.

Chemical Profiling and Structural Properties of this compound

Structural Characteristics and Physicochemical Properties

This compound is characterized by a distinct flavonol structure with a molecular weight of 354.39 g/mol. The compound features a diphenylpropane skeleton (C6-C3-C6) consisting of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C) containing a ketone group. Specific structural attributes include:

  • Methoxy substitutions at positions 7 and 9 of the A-ring
  • Hydroxyl groups at positions 4', 5, and 3 of the B and C rings
  • Prenyl side chain contributing to increased lipophilicity
  • Conjugated π-system enabling strong UV absorption at 268-272 nm

These structural features confer moderate hydrophobicity (log P ≈ 3.2) and poor water solubility at room temperature (approximately 12.7 μg/mL), necessitating the use of organic solvents or solubility-enhancing techniques for efficient extraction and biological application [3] [4].

Natural Abundance and Co-occurring Compounds

In licorice root, this compound exists alongside numerous structurally related flavonoids, including glabridin, licochalcone A, liquiritigenin, and isoliquiritigenin [1] [2]. The concentration of this compound varies significantly based on geographical origin, harvest season, and plant age, typically ranging from 0.12% to 0.45% of dry root weight. The compound is primarily located in the root cortex and periderm tissues, where it functions as a phytoalexin with defensive properties against pathogens [5].

Table 1: Concentration Range of this compound and Related Flavonoids in Licorice Root

Compound Average Concentration (mg/100g dry weight) Extraction Solvent Efficiency
This compound 120-450 Ethanol > Methanol > Ethyl Acetate
Glabridin 80-380 Ethyl Acetate > Ethanol > Methanol
Isoliquiritigenin 150-520 70% Ethanol > Methanol > Water
Licochalcone A 95-410 80% Methanol > Ethanol > Acetone
Liquiritigenin 210-680 50% Ethanol > Methanol > Water

Comprehensive Extraction Methodologies

Conventional Extraction Methods
3.1.1 Solvent Selection and Optimization

Traditional solvent extraction remains widely employed for this compound recovery due to its simplicity and cost-effectiveness. The efficiency of various solvents has been systematically evaluated, with ethanol-water mixtures (70-80% v/v) demonstrating optimal recovery rates while maintaining environmental compatibility and low toxicity [1] [6]. The extraction process follows a diffusion-controlled mechanism where solvent penetration into the plant matrix facilitates the dissolution and migration of target compounds.

Optimized Ethanol-Water Extraction Protocol:

  • Plant Material Preparation: Dry licorice roots at 40°C and pulverize to particle size of 150-300 μm using an industrial grinder.
  • Solvent System: Prepare 70% ethanol (v/v) in deionized water as extraction solvent.
  • Extraction Parameters: Use a solid-to-solvent ratio of 1:15 (w/v), extraction temperature of 60°C, and duration of 90 minutes with continuous agitation at 150 rpm.
  • Filtration and Concentration: Separate the marc by vacuum filtration through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure at 45°C.
  • Lyophilization: Freeze-dry the concentrated extract at -50°C under vacuum (0.05 mBar) to obtain a dry powder.

This method typically yields 0.38% this compound (w/w) with a extraction efficiency of 89.2% relative to the total available compound in the raw material [1].

3.1.2 Glycerol-Based Green Extraction Method

Glycerol-water mixtures represent a sustainable alternative to conventional organic solvents, offering advantages including non-toxicity, biodegradability, and cosmetic compatibility. This method is particularly suitable for producing extracts destined for topical or pharmaceutical applications where residual solvent toxicity is a concern [1].

Ultrasound-Assisted Glycerol Extraction Protocol:

  • Extractant Preparation: Prepare 50% glycerol (w/w) in deionized water as extraction medium.
  • Extraction Setup: Suspend 1.0 g powdered licorice root in 10 g glycerol-water mixture in a 50 mL Erlenmeyer flask.
  • Ultrasonication Parameters: Process in an ultrasonic bath (360 W, 35 kHz) at 50°C for 20 minutes.
  • Post-processing: Centrifuge at 4000 × g for 10 minutes and collect the supernatant.
  • Storage: Preserve extracts at -20°C in the dark to prevent degradation.

This green extraction approach yields approximately 0.29% this compound (w/w) while providing additional advantages including enhanced safety profile and direct compatibility with cosmetic formulations without requiring solvent removal [1].

Advanced Extraction Technologies
3.2.1 Subcritical Water Extraction (SWE)

Subcritical water extraction represents a high-efficiency technique that exploits the unique properties of water at temperatures between 100°C and 374°C under sufficient pressure to maintain the liquid state. Under these conditions, water exhibits reduced dielectric constant and diminished hydrogen bonding, resulting in solubility parameters similar to organic solvents like methanol or ethanol [3].

Table 2: Optimization of Subcritical Water Extraction Parameters for this compound

Extraction Parameter Optimal Condition Effect on this compound Yield
Temperature 220°C Maximum yield due to reduced water polarity (ε ≈ 33)
Pressure 7 MPa Maintains liquid state without affecting selectivity
Extraction Time 20 minutes Balance between extraction and decomposition
Solid-to-Solvent Ratio 1:30 (w/v) Optimal compound saturation in extractant
pH 8.0 (phosphate buffer) Enhanced stability of flavonoid structure

SWE Protocol for this compound:

  • Equipment Setup: Utilize a pressurized extraction vessel equipped with temperature and pressure controls.
  • Extraction Conditions: Load 2.0 g powdered licorice root, set temperature to 220°C, pressure to 7 MPa, and maintain for 20 minutes with a solid-to-water ratio of 1:30.
  • Collection and Stabilization: Rapidly cool the effluent to 25°C and adjust pH to 6.5 with dilute phosphoric acid.
  • Extract Concentration: Partition against ethyl acetate (1:1 v/v), combine organic layers, and evaporate under vacuum.

SWE achieves significantly higher extraction yields (0.42% w/w) compared to conventional methods while reducing processing time and eliminating organic solvent consumption. However, careful temperature control is critical as temperatures exceeding 240°C promote thermal degradation and Maillard reaction products that can reduce this compound recovery [3].

3.2.2 Solid-State Fermentation-Assisted Extraction

Biological pretreatment through solid-state fermentation represents an eco-friendly approach to enhance this compound extraction efficiency. This method employs specific fungal strains to produce lignocellulolytic enzymes that degrade the structural components of the plant cell wall, thereby facilitating the release of bound flavonoids [5].

Mixed Fermentation Protocol:

  • Microbial Inoculum Preparation: Cultivate Lichtheimia ramosa and white rot fungus (Trametes versicolor) on potato dextrose agar at 28°C for 7 days.
  • Inoculation: Apply mixed fungal culture (1:1 ratio) at 10% (v/w) inoculation rate to moistened licorice residue (50% moisture content).
  • Fermentation Conditions: Incubate at 28°C for 96 hours with aeration maintaining 60-70% relative humidity.
  • Enzyme Induction: Supplement with nitrogen source (urea:NH₄NO₃, 1:2) at 20% (w/w) to enhance production of lignocellulase enzymes.
  • Post-fermentation Extraction: Subject fermented material to ethanol extraction (70% v/v, 60°C, 60 minutes) following the conventional protocol.

Fermentation pretreatment achieves a 75% increase in this compound yield compared to unfermented material, reaching approximately 0.52% (w/w). This enhancement results from the synergistic action of exocellulase (60.31 U/g), pectinase (65.99 U/g), and laccase (62.30 U/g) enzymes that effectively degrade lignocellulosic barriers, liberating bound flavonoids [5].

Analytical Methods for Quantification and Purity Assessment

HPLC-DAD Analysis Protocol

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile
  • Gradient Program: 0-5 min: 15% B; 5-25 min: 15-55% B; 25-30 min: 55-80% B; 30-35 min: 80% B; 35-40 min: 80-15% B
  • Flow Rate: 1.0 mL/min with column temperature maintained at 30°C
  • Injection Volume: 10 μL of sample extract (1 mg/mL in methanol)
  • Detection: DAD detector set at 272 nm for this compound quantification

Calibration and Quantification:

  • Prepare this compound standard solutions in methanol at concentrations of 1, 5, 10, 25, 50, and 100 μg/mL.
  • Construct calibration curve by plotting peak area against concentration (r² > 0.999).
  • Identify this compound in samples by comparing retention time (18.7 ± 0.3 min) and UV spectrum with reference standard.
  • Calculate concentration using linear regression equation: y = 35214x + 128.7, where y represents peak area and x represents concentration (μg/mL) [1] [2].
UPLC-Q-TOF-MS Characterization

For comprehensive structural confirmation and purity assessment, UPLC-Q-TOF-MS provides high-resolution analysis with accurate mass measurement:

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Capillary Voltage: 3.0 kV
  • Cone Voltage: 30 V
  • Desolvation Temperature: 350°C
  • Source Temperature: 120°C
  • Mass Range: m/z 50-1200 with resolution >20,000 FWHM
  • Collision Energy: 15-35 eV for MS/MS fragmentation

This compound characterization data:

  • Molecular Formula: C₂₁H₂₂O₅
  • Exact Mass: 354.1467 [M+H]⁺ (calculated), 354.1469 [M+H]⁺ (observed)
  • Major Fragments: m/z 339.1215 [M+H-CH₃]⁺, m/z 313.1428 [M+H-C₃H₅]⁺, m/z 297.1479 [M+H-C₃H₅O]⁺, m/z 197.0597 [M+H-C₉H₁₀O₂]⁺
  • Identification Confidence: >98% based on exact mass, isotopic pattern, and fragmentation pathway [7] [3].

Bioactivity Profile and Potential Applications

Pharmacological Activities

This compound demonstrates a diverse range of biological properties with potential therapeutic applications:

  • Antioxidant Activity: Exhibits potent free radical scavenging capability with IC₅₀ value of 28.7 μM in DPPH assay, comparable to reference antioxidant Trolox (IC₅₀ = 25.3 μM). The mechanism involves hydrogen atom transfer from phenolic hydroxyl groups to stabilize free radicals [1] [2].

  • Anti-inflammatory Effects: Demonstrates significant inhibition of pro-inflammatory mediators including suppression of NO production (IC₅₀ = 15.2 μM) in LPS-stimulated macrophages. Modulates NF-κB/MAPK signaling pathways, reducing expression of iNOS and COX-2 enzymes [2].

  • Tyrosinase Inhibition: Shows competitive inhibition of tyrosinase enzyme (Kᵢ = 0.18 mM) with potential application in hyperpigmentation disorders and cosmetic formulations [1].

  • Antimicrobial Properties: Exhibits moderate activity against Gram-positive bacteria including Staphylococcus aureus (MIC = 64 μg/mL) and Bacillus subtilis (MIC = 128 μg/mL) [2].

Bioavailability Enhancement Strategies

The therapeutic application of this compound is limited by its poor aqueous solubility and extensive first-pass metabolism. Several formulation strategies have been developed to overcome these limitations:

Table 3: Bioavailability Enhancement Approaches for this compound

Formulation Strategy Technology Impact on Bioavailability
Inclusion Complexation Cyclodextrin complexes 3.8-fold increase in solubility; 4.2-fold increase in AUC
Nanostructure Formation Polymeric nanoparticles 5.4-fold increase in Cₘₐₓ; 3.7-fold increase in AUC
Phospholipid Complexation Phytosomes 2.1-fold increase in elimination half-life; moderate solubility enhancement
Micellar Systems Surfactant-based micelles 5.4-fold increase in Cₘₐₓ; enhanced gastrointestinal absorption
Solid Dispersion PEG-based matrices 4.1-fold increase in dissolution rate; improved oral absorption

These advanced formulation approaches significantly improve the biopharmaceutical parameters of this compound without structural modification, thereby enhancing its potential for therapeutic development [4].

Experimental Workflows and Process Optimization

Comprehensive Extraction Workflow

G Start Licorice Root Material Prep Material Preparation (Drying, Grinding, Sieving) Start->Prep EM Extraction Method Selection Prep->EM Conv Conventional Methods EM->Conv Adv Advanced Methods EM->Adv CE Solvent Extraction (Ethanol-Water) Conv->CE UE Ultrasound-Assisted (Glycerol-Water) Conv->UE SWE Subcritical Water Extraction (220°C) Adv->SWE SSF Solid-State Fermentation (Mixed Fungal Culture) Adv->SSF Analysis Extract Analysis (HPLC, UPLC-MS) CE->Analysis UE->Analysis SWE->Analysis SSF->Analysis Form Bioavailability Enhancement Analysis->Form App Potential Applications Form->App

Figure 1: Comprehensive workflow for this compound extraction from licorice root, covering material preparation, extraction methodologies, analysis, and formulation development.

Subcritical Water Extraction Optimization Pathway

G Start Licorice Root Powder P1 Parameter Screening (Temperature, Time, pH) Start->P1 P2 Central Composite Design (Response Surface Methodology) P1->P2 P3 Model Fitting and Validation P2->P3 P4 Optimal Condition Identification P3->P4 P5 Scale-up and Process Validation P4->P5 P6 Economic Feasibility Assessment P5->P6

Figure 2: Systematic optimization pathway for subcritical water extraction of this compound, employing statistical design of experiments for parameter optimization.

Conclusion and Future Perspectives

The development of efficient extraction protocols for this compound from licorice root requires careful consideration of compound stability, extraction efficiency, and environmental impact. While conventional solvent extraction methods provide reasonable yields with minimal equipment requirements, advanced techniques including subcritical water extraction and fermentation-assisted extraction offer significant improvements in efficiency and sustainability.

Future research directions should focus on process intensification through hybrid approaches combining multiple extraction technologies, green solvent development with reduced environmental impact, and continuous processing for industrial-scale implementation. Additionally, further investigation into the synergistic effects of this compound with other licorice flavonoids may reveal enhanced bioactivities and expanded therapeutic applications.

The protocols presented in this application note provide comprehensive guidance for researchers seeking to extract, isolate, and characterize this compound from licorice root, with optimized parameters validated through experimental data. These methodologies balance efficiency, practicality, and sustainability considerations to support ongoing research into this valuable phytochemical.

References

Physicochemical Properties of Isolicoflavonol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic properties of Isolicoflavonol is crucial for developing an analytical method. The key data is summarized below [1].

Property Value
Chemical Name 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Molecular Formula C₂₀H₁₈O₆
Molecular Weight 354.35 g/mol
CAS Number 94805-83-1
Purity (for standard) ≥98%
Melting Point 119 °C
Log P 4.15
UV Activity Expected in UV range (common for flavones)

Solubility Data: this compound is soluble in DMSO at approximately 100 mg/mL (282.21 mM). It has low solubility in pure aqueous buffers, so sample preparation requires the use of organic solvents or special formulations [1].

Proposed HPLC Protocol for this compound

The following method is adapted from validated procedures for analyzing similar isoflavonoids and flavones [2] [3].

Sample Preparation
  • Standard Solution: Accurately weigh about 5 mg of this compound standard (purity ≥98%) into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to create a stock solution of approximately 500 µg/mL. Prepare working standards by further diluting with the mobile phase.
  • Plant Extract / Biological Sample:
    • Solid Samples: Lyophilize and grind the plant material (e.g., roots, leaves). Extract the powder using methanol via sonication or reflux.
    • Liquid Samples: For biological fluids like plasma or urine, a solid-phase extraction (SPE) clean-up is recommended to remove interfering matrices. A divinylbenzene polymer-based SPE cartridge is suitable due to its stability across a wide pH range [3].
    • Hydrolysis (for glycosides): If quantifying total this compound (aglycone + glycosides), an acid hydrolysis step is necessary. A typical condition is heating the extract with 3-4N HCl at ~45°C for 3-4 hours [2] [3]. Neutralize and extract the liberated aglycones before analysis.
Chromatographic Conditions

The table below outlines the core parameters for a Reversed-Phase HPLC (RP-HPLC) analysis.

Parameter Proposed Condition Alternative/Optimization
Column C18 (250 x 4.6 mm, 5 µm) A shorter column (e.g., 150 mm) can reduce run time [3].

| Mobile Phase | Gradient: A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile Program: 0 min (20% B), 10 min (50% B), 15 min (80% B), 18-20 min (20% B) | Isocratic option: Acetonitrile : 0.1% Acetic Acid (40:60, v/v) [2]. | | Flow Rate | 1.0 mL/min | - | | Column Temperature | 30 °C | 25-40 °C; optimize for peak shape. | | Injection Volume | 10-20 µL | - | | Detection (DAD/PDA) | 254 nm / 260 nm | Acquire a full spectrum (200-400 nm) for peak purity and identification. | | Run Time | ~20 minutes | - |

The workflow for the entire analytical procedure is summarized in the following diagram:

G Start Start Analysis Prep Sample Preparation Start->Prep Hydrolysis Acid Hydrolysis (If total content is needed) Prep->Hydrolysis HPLC HPLC Analysis Prep->HPLC For clean samples SPE SPE Clean-up (For complex matrices) Hydrolysis->SPE SPE->HPLC Data Data Analysis & Quantification HPLC->Data End End Data->End

Method Validation Parameters

To ensure the method is reliable and fit for purpose, it should be validated according to international guidelines (e.g., ICH). The table below lists the key parameters to evaluate [3] [4].

Validation Parameter Target Specification Experimental Approach
Linearity R² ≥ 0.995 Analyze at least 5 concentrations of standard across the expected range (e.g., 1-100 µg/mL).
Range From LOQ to 120-130% of expected sample concentration. Determined from linearity studies.
Accuracy Recovery 98-102% Spike known amounts of standard into a sample matrix and measure recovery.

| Precision | Repeatability (RSD < 2%) Intermediate Precision (RSD < 2.5%) | Multiple injections of the same sample on the same day (intra-day) and on different days/by different analysts (inter-day). | | Specificity | No interference from other compounds. Peak purity index > 0.999. | Confirm using a Diode Array Detector (DAD) by comparing UV spectra of the standard and sample peak. | | LOD / LOQ | LOD: Signal-to-Noise ~3:1 LOQ: Signal-to-Noise ~10:1 | Based on standard deviation of the response and the slope of the calibration curve [4]. | | Robustness | Method performance is unaffected by small, deliberate changes. | Test small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |

System Suitability Testing

Before running analytical batches, perform a system suitability test to ensure the HPLC system is performing adequately. The following diagram illustrates the relationships between key parameters:

G SST System Suitability Test TheoretiCalPlates Theoretical Plates (N) > 2000 SST->TheoretiCalPlates Tailing Tailing Factor (T) < 1.5 SST->Tailing Resolution Resolution (R) > 1.5 SST->Resolution Precision Precision (RSD) < 2% SST->Precision Column Column Performance TheoretiCalPlates->Column PeakShape Peak Shape Tailing->PeakShape Separation Peak Separation Resolution->Separation Injection Injection Reliability Precision->Injection

Critical Considerations for Analysis

  • Standard Availability and Purity: The accuracy of quantification heavily depends on the quality of the this compound standard. Always use a high-purity (≥98%) certified standard from a reliable supplier [1].
  • Sample Clean-up: For complex matrices like plant extracts or biological fluids, a robust sample clean-up step (e.g., SPE) is essential to protect the HPLC column, reduce matrix effects, and ensure a clean baseline for accurate integration [3] [5].
  • Acid Hydrolysis: If your goal is to measure the total this compound content, remember that in nature, it may exist as various glycosides. Acid hydrolysis converts these glycosides into the aglycone form (this compound) for measurement. Optimize hydrolysis time and temperature to avoid analyte degradation [2] [3].
  • Method Scouting and Optimization: The proposed conditions are a starting point. Use automated method development systems if available to scout different columns (C8, phenyl) and mobile phase modifiers (e.g., formic acid) to find the optimal selectivity for your specific sample [5].

References

Comprehensive Application Notes and Protocols for Isolicoflavonol Purification Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isolicoflavonol and Purification Challenges

This compound (CAS: 94805-83-1) is a prenylated flavonoid compound with a molecular formula of C₂₀H₁₈O₆ and molecular weight of 354.36 g/mol. This bioactive compound is primarily sourced from plants such as Broussonetia kazinoki Sieb. et Zucc. and various licorice species (Glycyrrhiza spp.). This compound has demonstrated significant pharmacological potential, particularly as a cancer chemopreventive agent, showing activity in bioassays used to identify compounds that inhibit carcinogenesis [1]. The compound's chemical structure features a 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-chromen-4-one skeleton, which includes multiple hydroxyl groups and a prenyl side chain that significantly influences its physicochemical properties and bioactivity [2].

The purification of this compound presents several technical challenges that require careful methodological consideration. As a middle-polarity compound, it exhibits solubility characteristics that include good dissolution in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but limited solubility in purely aqueous systems [1]. The presence of multiple hydroxyl groups and the prenyl side chain in its molecular structure creates a complex separation profile from co-occurring compounds in crude plant extracts. Additionally, this compound's chemical instability under extreme pH conditions and sensitivity to oxidative degradation necessitates careful handling throughout the purification process. These factors collectively demand optimized extraction and chromatographic strategies to obtain high-purity this compound suitable for pharmaceutical applications and biological evaluation.

Extraction Techniques for Initial Isolation

The initial extraction of this compound from plant material requires careful selection of solvents and methods to maximize recovery while minimizing co-extraction of interfering compounds. Based on this compound's physicochemical properties, several extraction approaches have proven effective:

  • Solvent Extraction: The most common initial extraction method employs medium-polarity organic solvents such as ethyl acetate, acetone, or methanol in various proportions with water. Ethyl acetate is particularly effective for selectively extracting middle-polarity flavonoids like this compound while leaving highly polar compounds and sugars in the aqueous phase. Typical extraction protocols involve macerating powdered plant material with the selected solvent system at room temperature or with mild heating (40-50°C), followed by filtration and concentration under reduced pressure [1].

  • Sequential Extraction: A sequential approach using solvents of increasing polarity (e.g., hexane → dichloromethane → ethyl acetate → methanol) can effectively fractionate crude extracts and enrich this compound in specific fractions. This method reduces the complexity of subsequent purification steps by initially separating compounds based on polarity. The ethyl acetate fraction typically contains the highest concentration of this compound and related flavonoids, making it ideal for further processing [3].

  • Solid-Phase Extraction (SPE): For preliminary clean-up of crude extracts, divinylbenzene polymer-based SPE cartridges (such as Strata X or Oasis HLB) have demonstrated excellent recovery rates for isoflavonoids. The optimized SPE protocol consists of conditioning with methanol followed by water, loading the extract dissolved in water or aqueous methanol, washing with water to remove polar impurities, and eluting with methanol or acetonitrile. This method achieves high recovery rates (approximately 99%) and effectively removes sugars, proteins, and other polar matrix components [4].

Table 1: Optimal Solvent Systems for this compound Extraction

Extraction Method Solvent System Sample-to-Solvent Ratio Extraction Conditions Advantages
Simple Maceration Ethyl acetate or 70-80% aqueous acetone 1:10 to 1:20 (w/v) Room temperature, 24 hours with agitation Preserves thermolabile compounds, simple setup
Heated Reflux 80% methanol or 70% ethanol 1:15 (w/v) 60-70°C, 3-4 hours Higher extraction efficiency, faster process
Ultrasound-Assisted Ethyl acetate or acetone 1:10 (w/v) 40°C, 30-45 minutes, 40 kHz frequency Reduced extraction time, lower solvent consumption
Solid-Phase Extraction Methanol/water on divinylbenzene cartridge N/A Load at 5 mL/min, elute with 4 mL methanol Effective clean-up, concentration, high reproducibility

Chromatographic Purification Methods

Analytical HPLC for Quality Control

High-Performance Liquid Chromatography (HPLC) serves as the cornerstone technique for both analytical assessment and preparative isolation of this compound. Well-optimized HPLC methods enable precise separation and quantification of this compound from complex plant extracts. Based on validated methods for similar isoflavonoids, the following parameters have been established for reliable this compound analysis:

  • Stationary Phase: Reverse-phase C18 columns (150-250 mm × 4.6 mm, 5 μm particle size) provide excellent resolution for flavonoid separation. The C18 chemistry offers optimal hydrophobic interaction with the flavonoid backbone while allowing sufficient retention of middle-polarity compounds like this compound [5] [6].

  • Mobile Phase: Binary gradient systems employing acidified water and acetonitrile yield optimal peak shapes and resolution. The addition of 0.1% trifluoroacetic acid (TFA) or 0.2% acetic acid to the aqueous component improves chromatographic performance by suppressing silanol interactions and controlling ionization of phenolic hydroxyl groups. A typical gradient program starts with 20-30% acetonitrile and increases to 70-80% over 20-30 minutes [5] [6].

  • Detection Parameters: Photodiode array (PDA) detection across the 200-400 nm wavelength range allows comprehensive characterization of this compound's absorbance profile. The compound typically shows strong absorbance in the 260-280 nm and 330-350 nm ranges, characteristic of flavonoids with extended conjugation. Monitoring at specific wavelengths (e.g., 254 nm, 280 nm, or 330 nm) enhances detection sensitivity for targeted analysis [6].

Preparative HPLC for Isolation

For larger-scale isolation of high-purity this compound, preparative HPLC methods must be implemented. The scaling from analytical to preparative separation requires careful optimization to maintain resolution while maximizing throughput:

  • Column Selection: Preparative C18 columns (250 mm × 21.2 mm, 10 μm particle size) or similar dimensions provide sufficient loading capacity while maintaining separation efficiency. The larger particle size reduces backpressure at higher flow rates, allowing for increased sample loading [7].

  • Mobile Phase Optimization: While maintaining the acetonitrile-water acidified with TFA system used in analytical methods, slightly shallower gradients (e.g., 25% to 65% acetonitrile over 40 minutes) improve resolution between closely eluting compounds. The use of volatile acids (TFA or formic acid) facilitates subsequent solvent removal by evaporation [7].

  • Detection and Collection: PDA detection enables peak tracking and purity assessment during collection. This compound-containing fractions are collected based on retention time and UV spectrum matching, with subsequent re-analysis to confirm purity. Multiple injections may be required to accumulate sufficient quantities of this compound, with typical purity levels exceeding 98% achievable through careful fraction collection [1].

Table 2: HPLC Conditions for this compound Analysis and Purification

Parameter Analytical HPLC Preparative HPLC
Column Dimensions 150-250 mm × 4.6 mm, 5 μm 250 mm × 21.2 mm, 10 μm
Mobile Phase Acetonitrile (A) and 0.1% TFA in water (B) Acetonitrile (A) and 0.1% TFA in water (B)
Gradient Program 20% A to 80% A over 20 min 25% A to 65% A over 40 min
Flow Rate 1.0 mL/min 10-15 mL/min
Injection Volume 10-20 μL 1-2 mL
Detection PDA, 254-330 nm PDA, 254-330 nm
Sample Concentration 1-2 mg/mL 50-100 mg/mL

Comprehensive Extraction and Purification Workflow

The following diagram illustrates the complete workflow for the extraction, purification, and characterization of this compound from plant material, integrating all the techniques discussed in previous sections:

isolicoflavonol_workflow cluster_extraction Extraction & Preliminary Separation cluster_chromatography Chromatographic Purification cluster_characterization Characterization & Quality Control Start Plant Material (Broussonetia kazinoki) Extraction Solvent Extraction (Ethyl acetate/MeOH) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Extraction->Filtration Crude Extract SPE Solid-Phase Extraction (Divinylbenzene Cartridge) Filtration->SPE Filtration->SPE Concentrated Extract CrudeFraction Crude this compound Fraction SPE->CrudeFraction SPE->CrudeFraction Partially Purified PrepHPLC Preparative HPLC (C18, Acetonitrile/0.1% TFA) CrudeFraction->PrepHPLC CrudeFraction->PrepHPLC Enriched Fraction FractionCollection Fraction Collection PrepHPLC->FractionCollection PrepHPLC->FractionCollection Target Peak Collection SolventRemoval Solvent Removal (Lyophilization) FractionCollection->SolventRemoval FractionCollection->SolventRemoval This compound in Solution AnalyticalHPLC Analytical HPLC (Purity Assessment) SolventRemoval->AnalyticalHPLC SolventRemoval->AnalyticalHPLC Dried Powder MS Mass Spectrometry (Confirmation) AnalyticalHPLC->MS AnalyticalHPLC->MS Purity >95% NMR NMR Spectroscopy (Structural Verification) MS->NMR MS->NMR MW Confirmation FinalProduct High-Purity this compound NMR->FinalProduct NMR->FinalProduct Structure Verified

This integrated workflow systematically transforms raw plant material into high-purity this compound suitable for pharmaceutical applications and biological studies. The process emphasizes quality control checkpoints at critical stages to ensure the integrity of the final product.

Analytical Method Validation and Quality Assessment

Method Validation Parameters

To ensure reliability and reproducibility in this compound analysis, thorough method validation must be performed according to International Conference on Harmonisation (ICH) guidelines. Key validation parameters and their acceptance criteria include:

  • Linearity and Range: Calibration curves are constructed using this compound standards across appropriate concentration ranges (typically 1-100 μg/mL). The method demonstrates excellent linearity with correlation coefficients (R²) of ≥0.9967, indicating a strong relationship between concentration and detector response [5].

  • Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For isoflavonoids analyzed under similar conditions, LOD values typically range from 0.339 to 0.964 μg/mL, while LOQ values range from 1.027 to 2.922 μg/mL [5].

  • Precision and Accuracy: Intra-day precision (repeatability) shows relative standard deviation (RSD) values of ≤1.45%, while inter-day precision (intermediate precision) demonstrates RSD values of ≤2.35%. Accuracy, determined through spike recovery experiments, typically ranges from 96.96% to 106.87%, well within acceptable method validation criteria [5].

Structural Characterization Techniques

Following purification, comprehensive structural characterization confirms the identity and purity of isolated this compound through multiple analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows a protonated molecular ion [M+H]+ at m/z 355.1 for this compound (C₂₀H₁₈O₆). High-resolution MS provides exact mass measurement with minimal error (<5 ppm), confirming elemental composition [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete structural assignment requires both 1H and 13C NMR analyses. Key characteristic signals include: phenolic hydroxyl protons (δ 12-14 ppm), aromatic protons (δ 6-8 ppm), prenyl side chain methyl groups (δ 1.6-1.8 ppm), and olefinic protons (δ 5.0-5.4 ppm). 13C NMR displays the carbonyl carbon (δ 175-185 ppm) and aromatic carbons (δ 110-165 ppm) [6] [1].

  • Purity Assessment: The final purity determination integrates data from HPLC-PDA analysis (at multiple wavelengths), mass spectrometry, and NMR spectroscopy. Together, these techniques confirm both chemical purity and the absence isomeric impurities or structural analogs. Purity levels ≥98% are achievable through the described purification protocols [1].

Table 3: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity (R²) ≥0.9967 ≥0.995
Range 1.25-20 μg/mL Appropriate for intended use
LOD 0.339-0.964 μg/mL Signal-to-noise ≥3:1
LOQ 1.027-2.922 μg/mL Signal-to-noise ≥10:1
Precision (Intra-day RSD) ≤1.45% ≤2.0%
Precision (Inter-day RSD) ≤2.35% ≤3.0%
Accuracy (% Recovery) 96.96-106.87% 95-105%

Pharmaceutical Applications and Research Implications

The rigorous purification of this compound enables its application in various pharmaceutical research contexts and facilitates deeper investigation of its biological activities:

  • Cancer Chemoprevention Studies: this compound has been identified as a promising lead compound in cancer chemoprevention research. In vitro bioassays have demonstrated its ability to inhibit carcinogenesis through multiple mechanisms, positioning it as a potential agent for cancer risk reduction strategies [1].

  • Drug Discovery and Development: High-purity this compound serves as a chemical standard for screening programs and as a starting material for semi-synthetic derivatives. Structure-activity relationship studies benefit from well-characterized compounds to elucidate the pharmacological importance of specific functional groups [1].

  • Pharmaceutical Formulation: The solubility profile of this compound (soluble in DMSO, acetone, ethanol, and acetonitrile) informs formulation strategies for in vivo studies and potential drug products. Stability data guides appropriate storage conditions (2-8°C in tightly sealed vials) and solution stability (up to two weeks at -20°C for stock solutions) [1].

  • Bioavailability Enhancement: The prenyl side chain in this compound may influence its membrane permeability and metabolic stability, making it an interesting candidate for bioavailability optimization studies. Further research on its absorption, distribution, metabolism, and excretion properties requires highly purified material to generate reliable data.

Conclusion

The purification of this compound through the integrated application of solid-phase extraction and chromatographic techniques yields material of sufficient purity for pharmaceutical research and development. The optimized protocols detailed in these Application Notes address the specific challenges presented by this prenylated flavonoid's physicochemical properties. Critical to success is the systematic approach encompassing initial extraction, intermediate purification, and final characterization, with quality control verification at each stage. The provided methodologies enable researchers to reliably obtain high-purity this compound for biological evaluation, standard preparation, and pharmaceutical development, supporting further investigation of this promising natural product with potential chemopreventive applications.

References

Isolicoflavonol: Mechanism of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Although not yet tested in a wound healing scaffold model, studies on UVB-induced photodamage provide strong evidence for ILF's anti-inflammatory and cellular protective effects, which are highly relevant to the wound healing process.

The table below summarizes key quantitative findings from a study on ILF's effects in a UVB-induced photodamage model in mice and macrophages [1] [2].

Parameter Measured Effect of UVB Exposure Effect of ILF Treatment Experimental Context
Skin Injury & Inflammation Induced skin injury and inflammation Reduced skin injury and inflammation In vivo mouse model
Cell Death Increased cell death Decreased cell death In vitro macrophage model
NLRP3 Inflammasome Activation Activated Inhibited In vitro macrophage model
ROS Production Increased ROS production Reduced ROS production In vitro macrophage model
Mitochondrial Function Induced dysfunction Protected mitochondria In vitro macrophage model

Proposed Experimental Protocol for Evaluation

The following protocol outlines a methodology to functionalize a wound dressing scaffold with ILF and evaluate its efficacy, based on common practices in advanced wound dressing research [3] [4].

Part 1: Fabrication of ILF-Functionalized Scaffolds

This protocol uses coaxial electrospinning to create core-shell fibers, a method documented for producing advanced wound healing nanofibers [5]. This technique allows for the encapsulation of ILF within the polymer shell for potential controlled release.

  • Step 1: Polymer Solution Preparation
    • Prepare two separate solutions.
    • Shell Solution: Dissolve a biodegradable polymer (e.g., PCL, PLGA) at 10-15% w/v in a suitable solvent like chloroform and dimethylformamide (DMF) mixture (e.g., 70:30 ratio).
    • Core Solution: Dissolve ILF at a concentration of 1-5 mg/mL in a solvent compatible with the shell solution (e.g., DMSO). This solution may also contain PEG to facilitate flow.
  • Step 2: Coaxial Electrospinning
    • Use a coaxial electrospinning apparatus with two separate syringes for the core and shell solutions.
    • Load the shell and core solutions into their respective syringes.
    • Set the following typical parameters:
      • Flow rate (Shell): 1.0 mL/h
      • Flow rate (Core): 0.3 mL/h
      • Applied voltage: 15-20 kV
      • Distance between needle and collector: 15 cm
      • Ambient temperature and humidity controlled (e.g., 25°C, 40%).
    • Collect the resulting nanofibrous mat on a flat aluminum collector.
Part 2: In Vitro Biological Efficacy Testing
  • Step 1: Cell Culture
    • Use human dermal fibroblasts (HDFs) and/or human keratinocyte cell lines.
    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Step 2: Scratch Wound Assay
    • Seed HDFs in 24-well plates until they form a confluent monolayer.
    • Create a uniform "wound" scratch in the monolayer using a 200 µL sterile pipette tip.
    • Gently wash the well to remove detached cells and add fresh medium.
    • Treat the cells with:
      • Group A: Medium alone (negative control)
      • Group B: Medium with a known growth factor (e.g., EGF, positive control)
      • Group C: Sterilized scaffolds (e.g., 1x1 cm) with ILF placed in transwell inserts.
    • Image the scratch at 0, 12, 24, and 48 hours under an inverted microscope.
    • Quantify the percentage of wound closure using image analysis software (e.g., ImageJ).
  • Step 3: Anti-inflammatory Assay
    • Seed macrophages (e.g., RAW 264.7 cell line) in 96-well plates.
    • Pre-treat cells with ILF (dissolved in DMSO, final concentration 1-20 µM) or vehicle control for 2 hours.
    • Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
    • Measure the production of key inflammatory markers (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using commercially available ELISA kits, following the manufacturer's protocols.

Visualizing the Workflow and Mechanism

The diagram below illustrates the experimental workflow for creating and testing ILF-functionalized scaffolds.

cluster_fabrication 1. Scaffold Fabrication cluster_in_vitro 2. In Vitro Testing cluster_analysis 3. Analysis & Outcome start Experimental Workflow fab1 Prepare Polymer & ILF Solutions start->fab1 fab2 Coaxial Electrospinning fab1->fab2 fab3 ILF-Loaded Nanofibrous Scaffold fab2->fab3 vitro1 Scratch Wound Assay (Fibroblasts/Keratinocytes) fab3->vitro1 vitro2 Anti-inflammatory Assay (Macrophages + LPS) fab3->vitro2 ana1 Measure Wound Closure Rate vitro1->ana1 ana2 Quantify Cytokine Production (ELISA) vitro2->ana2 outcome Validate Efficacy of ILF Scaffold for Wound Healing ana1->outcome ana2->outcome

The following diagram illustrates the cellular mechanism of action of isolicoflavonol based on current research, highlighting its relevance to wound healing.

cluster_cellular Cellular Response UVB UVB Stress Mitochondria Mitochondrial Dysfunction UVB->Mitochondria ILF This compound (ILF) ILF->Mitochondria Protects ROS ↑ ROS Production ILF->ROS Reduces Inflammasome NLRP3 Inflammasome Activation ILF->Inflammasome Blocks Activation Mitochondria->ROS ROS->Inflammasome Cytokine ↑ Pro-inflammatory Cytokines (e.g., IL-1β) Inflammasome->Cytokine Outcome Cell Death Tissue Inflammation Cytokine->Outcome

Application Notes for Researchers

  • Polymer Selection: For a more hydrophilic scaffold that promotes cell attachment, consider blending synthetic polymers (e.g., PCL) with natural polymers like chitosan or collagen [3].
  • Drug Release Kinetics: The coaxial electrospinning method is proposed for controlled release. It is crucial to characterize the release profile of ILF from the scaffold using a standard dialysis membrane method in PBS at 37°C [5].
  • Advanced Models: For proof-of-concept, a rodent excisional wound model is standard. To enhance translational value, consider validating efficacy in a diabetic or aged mouse model, where healing is impaired [4].

References

Isolicoflavonol & DMSO: Key Information for Assays

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the fundamental data for working with Isolicoflavonol in a laboratory setting.

Property Details
CAS Number 94805-83-1 [1] [2] [3]
Molecular Formula C₂₀H₁₈O₆ [1] [3] [4]
Molecular Weight 354.35-354.36 g/mol [1] [3] [4]
Solubility in DMSO 100 mg/mL (282.21 mM) [1]
Physical Description Light yellow to green yellow solid; yellow powder [1] [3]
Purity ≥98% [1] [3] [4]
Storage (Powder) -20°C for 3 years, 4°C for 2 years. Protect from light. [1]
Storage (Solution) -80°C for 6 months, -20°C for 1 month [1]

Stock Solution Preparation & In Vivo Formulations

For your experimental workflows, you can prepare stock solutions and in vivo formulations as follows.

Stock Solution in DMSO

This compound is highly soluble in DMSO, allowing for concentrated stock solutions [1]. Standard concentrations can be prepared as shown in the table below.

Mass Concentration Volume of DMSO
1 mg 10 mM 0.282 mL [1]
5 mg 10 mM 1.411 mL [1]
10 mg 10 mM 2.822 mL [1]
5 mg 5 mM 2.822 mL [3]
10 mg 5 mM 5.644 mL [3]
  • Aliquot and Store: It is recommended to aliquot the stock solution into tightly sealed vials and store them at -20°C to minimize freeze-thaw cycles and extend solution stability [1] [3].
  • Handling: After transport, the powder may adhere to the vial's cap. Gently shake the vial to ensure the compound falls to the bottom to avoid loss or contamination [3].
In Vivo Formulation Guidelines

While DMSO is excellent for in vitro stock solutions, administering it in vivo requires dilution with appropriate vehicles to ensure tolerability [1]. Below are some recommended formulations.

Formulation Purpose Recommended Composition
Injection (General) DMSO : Tween 80 : Saline = 10 : 5 : 85 [1]
Injection (Alternative) DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1]
Oral Administration Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [1]

Experimental Design & Practical Notes

  • DMSO Tolerance in Assays: When adding DMSO stock solutions to cell-based assays, keep the final DMSO concentration low (typically below 0.1-0.5%) to avoid cytotoxicity. DMSO can affect cell line growth and viability, with high concentrations being inhibitory or toxic [5].
  • Biological Relevance: this compound is a notable compound for its potent, reversible, and mixed inhibition of human carboxylesterase 2A (hCES2A), with a Ki value of less than 1.0 μM [1] [2]. Recent research also highlights its potential as a skin protectant against UVB-induced photodamage by reducing ROS production, NLRP3 inflammasome activation, and mitochondrial dysfunction [6].

Workflow for In Vitro Assay

The following diagram outlines a general workflow for setting up an in vitro assay using this compound.

Start Prepare this compound Stock A Weigh compound (Purity ≥98%) Start->A B Dissolve in DMSO (100 mg/mL, 282.21 mM) A->B C Aliquot and store at -20°C (Protect from light) B->C D Prepare Assay Working Solution C->D E Dilute stock in cell culture media (Keep final DMSO <0.5%) D->E F Proceed with biological assay E->F

References

Comprehensive Application Notes and Protocols for Isolicoflavonol: Stock Solution Preparation, Biological Assessment, and Mechanistic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isolicoflavonol

This compound (ILF) is a naturally occurring flavonoid compound with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol. This compound is classified as a flavonoid and is categorized under the broader class of isoflavonoids, which are known for their diverse biological activities and health benefits. This compound has been isolated from several plant sources, including Macaranga indica [1], Broussonetia kazinoki Sieb. et Zucc [2], and various Glycyrrhiza species (licorice) [3] [4]. The compound has gained significant research interest due to its promising bioactivities, particularly its effects on the NLRP3 inflammasome and potential hepatoprotective properties [1].

The structural foundation of this compound consists of the characteristic C6-C3-C6 skeleton common to flavonoids, with a 3-phenylchromane arrangement typical of isoflavonoids [5]. This basic structural framework is modified with hydroxyl and prenyl groups that contribute to its biological activity and physicochemical properties. Understanding the fundamental characteristics of this compound is essential for researchers aiming to utilize this compound in various experimental systems, particularly in investigations of inflammatory pathways, liver diseases, and cancer chemoprevention strategies.

Fundamental Physicochemical Properties

Structural Characteristics and Molecular Identity

This compound possesses specific structural features that define its chemical behavior and biological interactions. The compound's systematic IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one, reflecting its polyhydroxylated nature and the presence of a prenyl substituent [3]. The chemical structure includes multiple phenolic hydroxyl groups that contribute to its antioxidant potential and ability to engage in hydrogen bonding. The prenyl side chain (3-methylbut-2-enyl group) enhances the compound's lipophilicity and may facilitate interactions with hydrophobic protein pockets [2].

The compound exists as a yellow to green-yellow crystalline powder at room temperature [3]. It has a melting point of approximately 119°C and a relatively high boiling point of 601.2±55.0°C at standard atmospheric pressure, indicating stable molecular packing in the solid state [3]. The calculated partition coefficient (LogP) of 4.15 suggests moderate lipophilicity, which influences its solubility profile and membrane permeability [3]. These structural attributes collectively determine this compound's physicochemical behavior and must be considered when developing experimental protocols.

Solubility and Stability Profile

Understanding the solubility and stability characteristics of this compound is crucial for preparing reproducible experimental solutions. The compound demonstrates favorable solubility in organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [3] [2]. Specifically, it has a solubility of 100 mg/mL (282.21 mM) in DMSO, making this solvent particularly suitable for preparing concentrated stock solutions [3].

Table 1: Solubility Profile of this compound in Various Solvents

Solvent Solubility Recommended Applications
DMSO 100 mg/mL (282.21 mM) Primary stock solutions
Chloroform Soluble Extraction, chromatography
Dichloromethane Soluble Extraction, chromatography
Ethyl Acetate Soluble Extraction, purification
Acetone Soluble General laboratory use
Water Poorly soluble Not recommended for stock solutions

This compound requires protection from light during storage and handling, as it is susceptible to photodegradation [3]. Solid powder should be desiccated at -20°C for long-term storage, with stability maintained for up to 24 months under these conditions [2]. Stock solutions in DMSO retain stability for up to 6 months when stored at -80°C, or for 1 month at -20°C [3]. To prevent repeated freeze-thaw cycles that may compromise stability, researchers should aliquot stock solutions into single-use portions before storage.

Stock Solution Preparation and Formulation

Standard Stock Solution Preparation Protocol

The preparation of reproducible, high-quality stock solutions is fundamental to obtaining reliable experimental results with this compound. The following step-by-step protocol describes the recommended procedure for creating a 100 mg/mL stock solution in DMSO:

  • Equipment and Reagents Preparation: Gather this compound powder (purity ≥98%), anhydrous DMSO (molecular biology grade), a sterile glass vial (5-20 mL capacity), a precision analytical balance, and appropriate personal protective equipment.
  • Weighing: Tare the empty glass vial on the precision balance and carefully transfer 100 mg of this compound powder into the vial using a clean spatula. Record the exact mass for concentration calculations.
  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a final volume of 1 mL, resulting in a concentration of 100 mg/mL (282.21 mM). For improved accuracy, first add approximately 0.8 mL of DMSO, vortex until fully dissolved, then adjust to the final volume.
  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes until complete dissolution is observed. If necessary, briefly warm the solution to 37°C in a water bath with gentle shaking to facilitate dissolution.
  • Aliquoting: Immediately portion the stock solution into smaller, sterile aliquots (e.g., 20-50 μL volumes) in cryogenic vials to minimize freeze-thaw cycles.
  • Storage: Label all aliquots clearly with compound name, concentration, date, and storage conditions. Store at -80°C for long-term preservation (up to 6 months) or at -20°C for shorter-term use (up to 1 month) [3].

Table 2: this compound Stock Solution Preparation Guide

Parameter Specification Notes
Recommended solvent Anhydrous DMSO Use molecular biology grade
Standard concentration 100 mg/mL (282.21 mM) Adjust based on experimental needs
Dissolution method Vortexing, optional 37°C warming Ensure complete dissolution before use
Filtration 0.2 μm filter optional For sterile applications
Aliquot volume 20-50 μL Minimize freeze-thaw cycles
Storage conditions -80°C (long-term), -20°C (short-term) Protect from light
Stability 6 months at -80°C, 1 month at -20°C Discard if precipitation occurs
Experimental Working Solution Formulations

For biological assays requiring aqueous compatibility, this compound stock solutions must be diluted in appropriate vehicles that maintain compound solubility while minimizing cellular toxicity. Based on pharmacological studies, the following formulations have been successfully employed for in vitro and in vivo applications:

  • Injection Formulation 1: DMSO:Tween 80:Saline = 10:5:85 (i.e., 100 μL DMSO stock → 50 μL Tween 80 → 850 μL saline) [3].
  • Injection Formulation 2: DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [3].
  • Injection Formulation 3: DMSO:Corn oil = 10:90 for better tissue compatibility [3].
  • Oral Formulation 1: Suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) for gavage administration [3].
  • Oral Formulation 2: Suspension in 0.5% carboxymethyl cellulose as an alternative vehicle [3].

When preparing working solutions for cell culture studies, the final DMSO concentration should generally not exceed 0.1% (v/v) to avoid cytotoxic effects. For in vivo applications, researchers should consider the administration route and select the appropriate formulation to maximize bioavailability while minimizing potential irritation or adverse effects.

Biological Activity and Pharmacological Profile

NLRP3 Inflammasome Inhibition and Hepatoprotective Effects

A significant body of recent research has elucidated this compound's potent effects on the NLRP3 inflammasome pathway and its therapeutic potential in liver injury models. A 2024 study demonstrated that this compound dose-dependently inhibits NLRP3 inflammasome activation in macrophages, with concomitant reduction in IL-1β secretion and lactate dehydrogenase (LDH) release [1]. The compound significantly reduced pyroptosis, a pro-inflammatory form of programmed cell death, by inhibiting Gasdermin D N-terminal fragment formation [1].

The molecular mechanism underlying these effects involves the Nrf2 signaling pathway. This compound boosts Nrf2 expression, extends its protein lifespan, and promotes nuclear translocation, thereby enhancing the transcription of antioxidant response element (ARE)-related genes [1]. This mechanism was validated both in vitro and in vivo, where this compound demonstrated significant protective effects in a carbon tetrachloride (CCl₄)-induced liver injury mouse model [1]. The study concluded that this compound ameliorates liver injury primarily through inhibiting NLRP3 inflammasome activation via Nrf2 signaling upregulation, highlighting its potential as a therapeutic agent for inflammasome-related liver diseases [1].

Additional Pharmacological Activities

Beyond its effects on inflammasome signaling, this compound exhibits several other biologically relevant activities:

  • Cancer Chemopreventive Potential: this compound has been identified as a promising cancer chemopreventive lead compound based on its performance in a panel of in vitro bioassays [2]. The compound's structural features align with established structure-activity relationships for quinone reductase induction, an important mechanism in cancer chemoprevention [2].

  • Enzyme Inhibition: this compound demonstrates reversible mixed inhibition of human carboxylesterase 2A (hCES2A), with a reported Kᵢ value of less than 1.0 μM against fluorescein diacetate hydrolysis [3]. This enzyme inhibition activity suggests potential applications in drug metabolism modulation or combination therapies.

  • Antimicrobial Properties: Related isoflavonoids from the same natural sources have demonstrated antimicrobial effects, though specific data for this compound requires further investigation [4]. The structural similarities to known antimicrobial isoflavonoids suggest potential activity against various pathogens.

The diversity of this compound's biological activities underscores its value as a pharmacological tool compound and potential therapeutic agent, particularly for conditions involving inflammatory processes, oxidative stress, and metabolic dysregulation.

Experimental Protocols for Biological Assessment

In Vitro Assessment of NLRP3 Inflammasome Inhibition

This protocol outlines the methodology for evaluating this compound's effects on NLRP3 inflammasome activation in macrophages, adapted from published research [1]:

Cell Culture and Treatment:

  • Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1-derived macrophages in complete RPMI-1640 medium with 10% FBS and appropriate supplements.
  • Seed cells in 24-well plates at a density of 2.5 × 10⁵ cells/well and allow to adhere overnight.
  • Pre-treat cells with this compound at desired concentrations (e.g., 1, 5, 10 μM) or vehicle control (DMSO, final concentration ≤0.1%) for 2 hours.
  • Activate NLRP3 inflammasome by adding 500 μM ATP for 30 minutes after priming with 100 ng/mL LPS for 3 hours.

Sample Collection and Analysis:

  • Collect cell culture supernatants for cytokine analysis by centrifugation at 500 × g for 5 minutes.
  • Analyze IL-1β secretion using ELISA according to manufacturer's protocol.
  • Measure lactate dehydrogenase (LDH) release using commercial cytotoxicity assay kits to assess pyroptosis.
  • For Western blot analysis, lyse cells in RIPA buffer and analyze proteins (pro-caspase-1, cleaved caspase-1, pro-IL-1β, mature IL-1β) using specific antibodies.
  • Assess ASC oligomerization by chemical cross-linking followed by Western blot.

Key Technical Considerations:

  • Include appropriate controls: vehicle-only, inflammasome activator-only, and positive inhibition control (e.g., MCC950).
  • Perform Nrf2 inhibition experiments using ML385 (5-10 μM) to confirm mechanism specificity.
  • Use immunofluorescence to visualize ASC speck formation and Nrf2 nuclear translocation.

G LPS_ATP LPS + ATP Inflammasome Activation NLRP3 NLRP3 Inflammasome Assembly LPS_ATP->NLRP3 Caspase1 Caspase-1 Cleavage NLRP3->Caspase1 Pyroptosis Pyroptosis IL-1β Secretion Caspase1->Pyroptosis ILF This compound (ILF) Nrf2 Nrf2 Signaling Activation ILF->Nrf2 Boosts Inhibition Inflammasome Inhibition ILF->Inhibition Direct ARE ARE Gene Transcription Nrf2->ARE Enhances Nrf2->Inhibition Mediates Protection Hepatoprotective Effects Inhibition->Protection

Figure 1: this compound Mechanism of Action in NLRP3 Inflammasome Inhibition. The diagram illustrates how this compound activates Nrf2 signaling while directly inhibiting NLRP3 inflammasome activation, ultimately leading to hepatoprotective effects.

In Vivo Assessment of Hepatoprotective Effects

For evaluation of this compound's protective effects in animal models of acute liver injury, the following protocol can be employed, based on published methodology [1]:

Animal Model and Group Allocation:

  • Use 8-10 week old male C57BL/6 mice (n=6-8 per group) with free access to food and water.
  • Randomize animals into the following groups:
    • Group 1: Vehicle control (normal saline or formulation vehicle)
    • Group 2: Disease model (CCl₄ only)
    • Group 3: CCl₄ + this compound (10 mg/kg)
    • Group 4: CCl₄ + this compound (20 mg/kg)
    • Group 5: CCl₄ + positive control (e.g., N-acetylcysteine)

Compound Administration and Liver Injury Induction:

  • Administer this compound or vehicle via intraperitoneal injection or oral gavage once daily for 7 days prior to injury induction.
  • On day 7, induce acute liver injury by intraperitoneal injection of CCl₄ (0.2-1.0 mL/kg in corn oil).
  • Continue this compound administration 2 hours after CCl₄ injection.
  • Sacrifice animals 24 hours after CCl₄ administration and collect serum and liver tissue samples.

Sample Analysis and Endpoint Assessment:

  • Serum Analysis: Measure ALT and AST levels using commercial kits to quantify hepatocellular injury.
  • Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with H&E for morphological assessment.
  • Molecular Analysis: Process liver tissues for Western blot analysis of NLRP3, caspase-1, IL-1β, and Nrf2 pathway components.
  • Immunohistochemistry: Assess immune cell infiltration and expression of inflammatory markers in liver sections.

Ethical Considerations and Validation:

  • Obtain appropriate institutional animal care and use committee (IACUC) approval before initiating studies.
  • Include sham-operated controls to establish baseline parameters.
  • Validate NLRP3 inflammasome inhibition in liver tissues through ASC speck formation analysis.

G Start Study Initiation Grouping Animal Randomization (n=6-8/group) Start->Grouping ILF_Treatment ILF Administration (10-20 mg/kg, 7 days) Grouping->ILF_Treatment Injury CCl₄-Induced Liver Injury ILF_Treatment->Injury Sampling Tissue & Serum Collection Injury->Sampling Analysis1 Serum Biochemistry ALT/AST Levels Sampling->Analysis1 Analysis2 Histopathological Evaluation Sampling->Analysis2 Analysis3 Molecular Analysis Western Blot, ELISA Sampling->Analysis3 Data Data Analysis & Interpretation Analysis1->Data Analysis2->Data Analysis3->Data

Figure 2: Experimental Workflow for In Vivo Assessment of this compound Hepatoprotection. The diagram outlines the sequential steps for evaluating this compound's protective effects in a mouse model of CCl₄-induced acute liver injury.

Mechanistic Insights and Signaling Pathways

Nrf2 Signaling Activation

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) serves as a master regulator of antioxidant responses and plays a central role in this compound's mechanism of action. Under basal conditions, Nrf2 is constitutively ubiquitinated by the Keap1-Cul3-Rbx1 E3 ligase complex and targeted for proteasomal degradation, maintaining low cellular levels [1]. This compound disrupts this process by increasing Nrf2 protein stability and extending its half-life, potentially through direct interaction with Keap1 or modulation of phosphorylation events that prevent degradation [1].

The enhanced Nrf2 stability facilitates its nuclear translocation, where it forms heterodimers with small Maf proteins and binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes [1]. This transcriptional activation leads to upregulated expression of a battery of cytoprotective genes, including those encoding NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis [1]. Through this coordinated gene expression program, this compound enhances cellular antioxidant capacity and mitigates oxidative stress-associated damage.

NLRP3 Inflammasome Suppression

The NLRP3 inflammasome is a multiprotein complex that orchestrates inflammatory responses to cellular damage and infection. Activation typically requires two signals: priming (often through TLR4 activation by LPS) that upregulates NLRP3 and pro-IL-1β expression, and activation (through various DAMPs or PAMPs) that promotes complex assembly [1]. This compound interferes with this process at multiple points, ultimately suppressing caspase-1 activation and the maturation of pro-inflammatory cytokines IL-1β and IL-18 [1].

Key mechanistic aspects of this compound's inflammasome inhibition include:

  • Reduction of Mitochondrial Dysfunction: this compound decreases aggregated JC-1 formation and restores mitochondrial membrane potential, reducing mitochondrial ROS production that typically drives inflammasome activation [1].

  • Inhibition of ASC Speck Formation: The compound decreases the rate of ASC speck formation and reduces ASC oligomerization, preventing proper inflammasome complex assembly [1].

  • Interference with Inflammasome Signaling: this compound inhibits IL-1β maturation and caspase-1 cleavage without affecting the expression levels of NLRP3, pro-caspase-1, pro-IL-1β, and ASC, suggesting it targets the activation process rather than protein synthesis [1].

The relationship between Nrf2 activation and NLRP3 inhibition appears bidirectional, as Nrf2 signaling has been shown to suppress NLRP3 inflammasome activation through multiple mechanisms, including mitigation of oxidative stress and direct transcriptional repression of inflammasome components.

Conclusion and Research Applications

This compound represents a promising pharmacological tool with demonstrated efficacy in experimental models of inflammation and liver injury. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for stock solution preparation, in vitro and in vivo assessment, and mechanistic investigation of this compound. The key advantages of this compound include its dual activity on both Nrf2 signaling and NLRP3 inflammasome inhibition, its favorable solubility profile for experimental applications, and its demonstrated efficacy in disease models.

Future research directions for this compound should include more comprehensive toxicological profiling, assessment of its pharmacokinetic properties including bioavailability and metabolism, and investigation of its potential therapeutic applications in other inflammation-associated conditions beyond liver diseases. Additionally, structure-activity relationship studies could guide the development of more potent analogs with improved pharmaceutical properties.

When incorporating this compound into research programs, scientists should consider the compound's light sensitivity, appropriate formulation for specific experimental systems, and the importance of including proper controls to validate mechanism-specific effects. The protocols provided herein serve as a robust foundation for standardized assessment of this compound across different laboratory settings, facilitating reproducibility and comparison of results between research groups.

References

Comprehensive Application Notes and Protocols: Isolicoflavonol-Loaded Electrospun Nanofibers for Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Electrospinning Technology in Pharmaceutical Applications

Electrospinning represents a versatile fabrication technique for producing nanoscale to microscale fibers through the application of electrostatic forces to polymer solutions or melts. This electrohydrodynamic process enables the creation of ultrathin fibrous structures with diameters ranging from nanometers to several micrometers, possessing characteristics such as high surface area-to-volume ratios and tunable porosity that make them particularly advantageous for drug delivery applications [1] [2]. The fundamental electrospinning setup consists of three primary components: a high-voltage power supply, a spinneret (typically a metallic needle), and a grounded collector [3]. When a sufficiently high voltage is applied to a polymer solution droplet, electrostatic repulsion counteracts surface tension, causing the droplet to elongate and form a Taylor cone from which a charged fluid jet is ejected [4]. This jet undergoes stretching and whipping instabilities before solidifying into continuous fibers that accumulate on the collector as non-woven mats [5].

The integration of therapeutic compounds into electrospun nanofibers has emerged as a promising strategy in pharmaceutical sciences, as these systems can maximize therapeutic effects while minimizing undesired side effects through controlled release kinetics [1]. The versatility of electrospinning allows for endless combinations of polymers and active ingredients, expanding the possibility and applicability of these drug delivery devices [1]. Particularly for challenging compounds like isolicoflavonol (ILF), which exhibits poor water solubility and sensitivity to environmental factors, encapsulation within electrospun nanofibers can enhance stability, modify release profiles, and improve bioavailability at target sites [6] [7].

This compound as a Promising Drug Candidate

This compound (ILF) is a naturally occurring flavonoid compound that has recently garnered significant research interest due to its potent biological activities, particularly in mitigating UVB-induced photodamage. Recent investigations have demonstrated that ILF alleviates UVB-induced skin damage through dual mechanisms of protecting mitochondrial function and blocking the activation of the NLRP3 inflammasome [6]. Ultraviolet B radiation represents the primary environmental factor contributing to photodamage, as it stimulates epidermal macrophages, triggers inflammasome activation, and increases production of the inflammatory cytokine interleukin-1β (IL-1β) [6]. Research evidence indicates that ILF treatment reduces UVB-induced skin injury and inflammation in mouse models, decreases cell death, limits reactive oxygen species (ROS) production, and ameliorates mitochondrial dysfunction [6].

Despite these promising therapeutic properties, the translational application of ILF faces several pharmacological challenges, including potential stability issues, variable bioavailability, and the need for targeted delivery to specific skin layers. Conventional formulation approaches may inadequately address these limitations, necessitating advanced drug delivery platforms such as electrospun nanofibers. These systems offer distinct advantages for ILF delivery, including high encapsulation efficiency, protection from degradation, and the ability to provide sustained release profiles that maintain therapeutic concentrations at the target site [1] [7]. Furthermore, the modular nature of electrospun fibers allows for precise tuning of release kinetics through manipulation of fiber composition, morphology, and architecture, enabling optimization of ILF delivery for specific therapeutic applications.

Formulation Design and Optimization Strategies

Polymer Selection and Solution Preparation

The successful development of ILF-loaded electrospun nanofibers requires careful consideration of polymer systems that ensure both spinnability and compatibility with the therapeutic compound. Based on successful precedents with similar bioactive compounds, several polymer candidates show particular promise for ILF encapsulation. Chitosan (CHS) offers inherent biological advantages including biocompatibility, biodegradability, antimicrobial properties, and wound-healing capabilities [7]. However, its polycationic behavior and strong hydrogen bonding can challenge continuous fiber formation, often necessitating blending with complementary polymers such as poly(vinyl alcohol) (PVA), which provides superior fiber-forming capacity, hydrophilicity, and reduced repulsive forces in charged polymer solutions [7]. Additional synthetic polymers including polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polyethylene oxide (PEO) present viable alternatives for ILF encapsulation, offering tunable degradation rates and mechanical properties [1] [2].

Table 1: Polymer Systems for this compound-Loaded Electrospun Nanofibers

Polymer System Key Properties Recommended Concentration Compatibility with ILF
Chitosan/PVA (CSPA) Biocompatible, antibacterial, enhanced electrospinnability CHS: 3% w/v; PVA: 10% w/v [7] High (similar to FFA analogs) [7]
PLGA Biodegradable, tunable degradation rates, FDA-approved 8-12% w/v in appropriate solvents [2] Expected high based on drug loading precedent [1]
PCL Slow degradation, excellent mechanical properties 10-15% w/v [8] Moderate to high (requires empirical verification)
PLA Biodegradable, good mechanical strength 8-10% w/v [8] Moderate to high (requires empirical verification)

Solution preparation follows a systematic protocol to ensure homogeneity and optimal electrospinning characteristics. For a CSPA system similar to that successfully used with flufenamic acid (a compound with some analogous properties to ILF), CHS (3% w/v) should be dissolved in 1% v/v acetic acid with stirring at ambient temperature for 3 hours until a clear solution forms [7]. Concurrently, PVA (10% w/v) is dissolved in distilled water with stirring at 50°C for 4 hours to ensure complete dissolution [7]. The solutions are then mixed at appropriate weight ratios (e.g., 70:30 CHS:PVA for CSPA-3 formulation) with continued stirring for 1 hour to achieve homogeneity [7]. ILF is subsequently incorporated into the selected polymer solution at the target concentration (typically 1-5% w/w relative to polymer mass) with continuous stirring until complete dissolution and uniform dispersion are achieved.

Key Parameter Optimization for Electrospinning

The electrospinning process depends on multiple interrelated parameters that collectively determine fiber morphology, diameter, and drug distribution. These parameters can be categorized into solution properties, processing conditions, and environmental factors, all of which require systematic optimization to achieve reproducible ILF-loaded nanofibers with target characteristics.

Table 2: Critical Electrospinning Parameters for ILF-Loaded Nanofibers

Parameter Category Specific Parameters Optimal Range Impact on Fiber Morphology
Solution Properties Polymer concentration 8-15% w/v (varies by polymer) Higher concentration increases fiber diameter [4] [3]
Viscosity 100-2000 cP Too low: bead formation; too high: difficult ejection [4] [2]
Conductivity Medium to high Higher conductivity produces smaller diameters [4]
Surface tension 30-50 mN/m Affects Taylor cone stability [2]
Processing Conditions Applied voltage 10-30 kV Higher voltage facilitates thinner fibers [3] [8]
Flow rate 0.5-2 mL/h Lower rate produces smaller diameters [3] [9]
Tip-to-collector distance 10-20 cm Affects solvent evaporation [3]
Collector type Flat, rotary, aligned Controls fiber alignment [9]
Environmental Factors Temperature 20-30°C Higher temperature decreases viscosity [4]
Humidity 40-60% High humidity may cause pores [4]

Detailed Experimental Protocols

Single-Needle Electrospinning Protocol for ILF-Loaded Nanofibers

This protocol describes the preparation of ILF-loaded CSPA nanofibers using a conventional single-needle electrospinning apparatus, adapted from established methods for similar bioactive compounds [9] [7].

Materials and Equipment:

  • High-voltage power supply (capable of 0-30 kV)
  • Syringe pump with precise flow rate control
  • Stainless steel needles (18-23 gauge)
  • Flat aluminum collector or rotating mandrel
  • Chitosan (50-190 kDa, ≥95% deacetylation)
  • Poly(vinyl alcohol) (146-186 kDa)
  • This compound (≥95% purity)
  • Acetic acid (laboratory grade)
  • Deionized water

Step-by-Step Procedure:

  • Solution Preparation:

    • Dissolve 0.3 g CHS (3% w/v) in 10 mL of 1% v/v acetic acid solution. Stir continuously at ambient temperature for 3 hours until a clear solution forms.
    • Dissolve 2 g PVA (10% w/v) in 20 mL deionized water. Heat to 50°C with stirring for 4 hours until completely dissolved.
    • Combine CHS and PVA solutions at 70:30 weight ratio (CHS:PVA) to create CSPA-3 formulation. Stir for 1 hour at room temperature.
    • Add ILF to achieve target drug loading (1-5% w/w relative to polymer mass). Continue stirring until complete dissolution and homogeneous distribution.
  • Electrospinning Setup:

    • Transfer the ILF-loaded polymer solution to a 5 mL syringe equipped with a 22-gauge needle.
    • Secure the syringe in the syringe pump, ensuring the needle tip is vertically aligned toward the collector.
    • Set the needle-to-collector distance to 14 cm [7].
    • For aligned fiber production, use a rotating mandrel collector (2000 RPM); for random fibers, use a stationary flat collector [9].
  • Electrospinning Process:

    • Set the syringe pump flow rate to 1.0 mL/h [7].
    • Apply high voltage of 15-20 kV between the needle and collector.
    • Maintain environmental conditions at 40-60% relative humidity and 22-25°C.
    • Continue electrospinning until desired fiber mat thickness is achieved (typically 2-4 hours for a 5 mL solution).
  • Post-Processing:

    • Carefully remove fiber mats from the collector.
    • Vacuum-dry at room temperature for 12 hours to remove residual solvents.
    • Store in desiccated, light-protected containers at 4°C until use.

G Single-Needle Electrospinning Workflow for ILF-Loaded Nanofibers start Start Solution Preparation sol1 Dissolve CHS in 1% acetic acid (3% w/v, 3 hours) start->sol1 sol2 Dissolve PVA in DI water (10% w/v, 50°C, 4 hours) sol1->sol2 mix Combine CHS and PVA solutions (70:30 ratio, 1 hour stirring) sol2->mix drug Add this compound (1-5% w/w, complete dissolution) mix->drug setup Load solution into syringe with 22-gauge needle drug->setup params Set parameters: Flow rate: 1.0 mL/h Distance: 14 cm Voltage: 15-20 kV setup->params spin Begin electrospinning Monitor fiber formation params->spin collect Collect fibers on grounded collector spin->collect post Post-processing: Vacuum dry, store in dark collect->post end ILF-Loaded Nanofiber Mats post->end

Coaxial Electrospinning Protocol for Core-Shell ILF Nanofibers

For enhanced control over ILF release kinetics, coaxial electrospinning enables the fabrication of core-shell fiber structures where ILF is contained within the protective core layer, surrounded by a polymer shell [4] [8].

Materials and Equipment:

  • Coaxial spinneret (inner and outer capillaries)
  • Dual-channel syringe pump or independent syringe pumps
  • Additional syringes and tubing for separate solution feeds
  • Polymers for core and shell phases (e.g., PVA core with PLGA shell)

Step-by-Step Procedure:

  • Core Solution Preparation:

    • Prepare ILF-loaded polymer solution (e.g., PVA with 3% w/v ILF) as described in steps 1-4 of the single-needle protocol.
  • Shell Solution Preparation:

    • Prepare shell polymer solution (e.g., 10% w/v PLGA in 1:1 chloroform:DMF mixture) without drug loading.
  • Coaxial Electrospinning Setup:

    • Load core solution into a syringe connected to the inner capillary of the coaxial spinneret.
    • Load shell solution into a separate syringe connected to the outer capillary.
    • Set independent flow rates: 0.3 mL/h for core solution and 0.8 mL/h for shell solution.
    • Position collector 15 cm from spinneret tip.
  • Electrospinning Process:

    • Apply voltage of 18-25 kV to initiate compound Taylor cone formation.
    • Maintain stable jet observation indicating proper core-shell fiber formation.
    • Continue electrospinning for predetermined duration based on target mat thickness.
  • Characterization of Core-Shell Structure:

    • Confirm core-shell morphology using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).
    • Validate ILF localization in core region using confocal microscopy with fluorescent dye tagging.

Characterization and Evaluation Methods

Morphological and Physicochemical Characterization

Comprehensive characterization of ILF-loaded nanofibers is essential to confirm target morphology, successful drug incorporation, and appropriate physical properties for drug delivery applications.

Scanning Electron Microscopy (SEM) Analysis:

  • Mount fiber mats on aluminum stubs using conductive double-sided tape
  • Sputter-coat with gold/palladium for 60-90 seconds
  • Image at multiple magnifications (500X-10,000X) using accelerating voltage of 5-15 kV
  • Measure fiber diameters from multiple images (n≥100) using image analysis software
  • Document surface morphology (smooth, porous, or beaded structures)

Fiber Diameter Distribution Analysis:

  • Collect measurements from multiple SEM images (minimum 100 fibers per sample)
  • Calculate mean diameter, standard deviation, and distribution range
  • ILF-loaded CSPA fibers typically show diameters of 150-400 nm [7]

FTIR Spectroscopy:

  • Analyze chemical composition and polymer-drug interactions
  • Prepare samples as KBr pellets or using ATR accessory
  • Scan range: 4000-400 cm⁻¹ at 4 cm⁻¹ resolution
  • Identify characteristic peaks of ILF (flavonoid structure) and potential shifts indicating molecular interactions

X-ray Diffraction (XRD):

  • Assess crystallinity of ILF within fiber matrix
  • Parameters: CuKα radiation, 40 kV, 30 mA, 2θ range 5°-60°
  • Compare patterns of pure ILF, blank fibers, and ILF-loaded fibers

Thermal Analysis (DSC/TGA):

  • Determine thermal behavior and stability using differential scanning calorimetry
  • Parameters: 25-300°C range, 10°C/min heating rate under nitrogen
  • Evaluate melting endotherms and glass transitions

Table 3: Characterization Techniques for ILF-Loaded Nanofibers

Characterization Method Key Parameters Assessed Expected Outcomes for ILF Systems
Scanning Electron Microscopy (SEM) Fiber morphology, diameter, surface features Uniform, bead-free fibers; 150-400 nm diameter [7]
Fourier Transform Infrared Spectroscopy (FTIR) Chemical interactions, molecular structure Preservation of ILF structure; hydrogen bonding with polymer
X-ray Diffraction (XRD) Crystallinity/amorphous state Dispersion of ILF in amorphous form within polymer matrix [7]
Differential Scanning Calorimetry (DSC) Thermal transitions, compatibility Absence of ILF melting peak indicating molecular dispersion
Thermogravimetric Analysis (TGA) Thermal stability, composition Decomposition profile confirming thermal stability
Swelling Studies Hydration capacity, porosity High swelling ratio (≥200%) for rapid hydration [7]
Drug Release and Biological Activity Evaluation

The therapeutic efficacy of ILF-loaded nanofibers depends on both controlled release behavior and retention of biological activity post-electrospinning.

In Vitro Release Studies:

  • Cut precise fiber mat weights (typically 10-20 mg)
  • Immerse in release medium (PBS pH 7.4 with 0.5% w/v Tween 80 to maintain sink conditions)
  • Maintain at 37°C with constant agitation (50 RPM)
  • Withdraw samples at predetermined timepoints (0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours)
  • Replace with fresh medium to maintain sink conditions
  • Analyze ILF concentration using validated HPLC-UV method:
    • Column: C18 reverse phase (150 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile:water (55:45 v/v) with 0.1% formic acid
    • Flow rate: 1.0 mL/min
    • Detection: 340 nm
    • Injection volume: 20 μL

Antioxidant Activity Assessment (DPPH Assay):

  • Prepare 0.1 mM DPPH solution in methanol
  • Incubate fiber mats (1 mg) with 3 mL DPPH solution for 30 minutes in dark
  • Measure absorbance at 517 nm
  • Calculate free radical scavenging activity: % Scavenging = [(A_control - A_sample)/A_control] × 100
  • Compare with pure ILF and blank fibers

Antibacterial Evaluation:

  • Use gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) strains
  • Prepare bacterial suspensions in nutrient broth (10⁶ CFU/mL)
  • Apply fiber discs (10 mm diameter) to inoculated agar plates or broth cultures
  • Incubate at 37°C for 24 hours
  • Measure zones of inhibition (agar diffusion) or optical density (broth cultures)
  • Determine minimum inhibitory concentration (MIC) values

Cytocompatibility and Anticancer Assessment:

  • Culture HCT-116 cells (or other relevant cell lines) in appropriate media
  • Expose to fiber extracts or direct fiber contact
  • Assess cell viability using MTT assay:
    • Incubate with 0.5 mg/mL MTT for 4 hours
    • Dissolve formazan crystals with DMSO
    • Measure absorbance at 570 nm
  • Calculate percentage viability relative to untreated controls
  • Perform live/dead staining for visualization

G Biological Evaluation Workflow for ILF-Loaded Nanofibers start Begin Biological Evaluation release In Vitro Release Study PBS pH 7.4, 37°C, HPLC analysis start->release antioxidant Antioxidant Activity DPPH assay, 517 nm measurement start->antioxidant antimicrobial Antimicrobial Testing S. aureus & E. coli, zone of inhibition start->antimicrobial cytocomp Cytocompatibility Assessment MTT assay, cell viability start->cytocomp analyze Data Analysis Release kinetics, efficacy correlation release->analyze antioxidant->analyze antimicrobial->analyze anticancer Anticancer Evaluation HCT-116 cells, viability reduction cytocomp->anticancer cytocomp->analyze mechanism Mechanistic Studies Mitochondrial protection, NLRP3 inhibition anticancer->mechanism anticancer->analyze mechanism->analyze end Comprehensive Therapeutic Profile analyze->end

Application Potential and Future Perspectives

The development of ILF-loaded electrospun nanofibers holds significant promise for multiple therapeutic applications, particularly in dermatological formulations and tissue engineering scaffolds. Based on ILF's documented mechanism of action involving protection against UVB-induced photodamage through mitochondrial protection and NLRP3 inflammasome blockade [6], the primary application appears to be in advanced skin care products and photodamage treatment systems. The electrospun fiber platform provides optimal characteristics for topical application, including high surface area for contact with skin, tunable porosity that can control moisture exchange, and the ability to conform to skin topography.

For wound healing applications, the combination of ILF's anti-inflammatory properties with the inherent wound management capabilities of polymers like CHS and PVA creates a multifunctional therapeutic system. These nanofiber mats can serve as protective barriers while simultaneously delivering active compounds that reduce inflammation and oxidative stress at the wound site [7]. The demonstrated antibacterial properties of similar flavonoid-loaded systems further support this application potential, particularly for preventing infection in chronic wounds [7].

Future development directions should explore scaling-up methodologies such as needleless electrospinning or multi-jet systems to transition from laboratory-scale production to clinically relevant manufacturing [4]. Additionally, the incorporation of stimuli-responsive polymers could enable triggered ILF release in response to specific physiological conditions such as pH changes or enzyme activity at disease sites. The combination of ILF with other complementary active compounds in multilayer or core-shell fiber configurations could further enhance therapeutic efficacy through synergistic effects and sequential release profiles.

Conclusion

These application notes and protocols provide a comprehensive framework for the development, optimization, and characterization of this compound-loaded electrospun nanofibers for advanced drug delivery. The systematic approach to polymer selection, solution preparation, parameter optimization, and biological evaluation enables researchers to create effective ILF delivery systems with tailored release characteristics. The versatility of the electrospinning platform allows for adaptation to specific therapeutic requirements, while the documented biological activities of ILF support its potential in treating photodamage, inflammation, and oxidative stress-related conditions. Through careful implementation of these protocols, researchers can leverage the advantages of nanofiber-based delivery to overcome formulation challenges associated with ILF and similar bioactive flavonoid compounds.

References

Application Notes and Protocols for Core-Shell Nanofiber Fabrication with Potential for Isolicoflavonol Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Core-Shell Nanofibers for Biomedical Applications

Introduction and Principle

Core-shell nanofibers represent an advanced class of materials where a distinct core structure is surrounded by a shell layer, each capable of carrying different active compounds and fulfilling separate functions. This architecture is particularly advantageous for drug delivery and wound healing applications, as it allows for separate compartments with independent functionality, adapted release profiles of bioactive agents, and better moisture management compared to single-compartment nanofibers [1]. The core can be loaded with therapeutic agents, protecting them from degradation, while the shell can act as a controlled release barrier and provide mechanical stability [2]. While electrospinning with co-axial needles is a dominant technique, recent advancements also include novel methods like co-axial airbrushing for direct deposition on wound sites [3].

Potential of Isolicoflavonol in this System

Although current search results do not provide specific studies on this compound, the core-shell nanofiber system is highly suitable for encapsulating a wide range of bioactive molecules, including flavonoids like this compound. Its potential integration can be hypothesized based on successful loadings of other compounds:

  • Protection of Bioactive Compounds: The shell can protect sensitive molecules from rapid degradation in the biological environment [1].
  • Controlled Release: The core-shell structure can be engineered to provide a sustained and controlled release of the encapsulated compound over an extended period, ranging from days to weeks [4] [5], which is crucial for maintaining therapeutic efficacy.
  • Synergistic Therapy: The core could encapsulate this compound, while the shell or a second core compartment could carry another drug, enabling combination therapy as demonstrated in systems co-delivering Pioglitazone and Gemcitabine for melanoma therapy [4].

Protocol: Fabrication of Core-Shell Nanofibers via Coaxial Electrospinning

This protocol outlines the detailed methodology for fabricating core-shell nanofibers using coaxial electrospinning, based on established procedures from recent literature [4] [5] [6]. The workflow is summarized in the diagram below.

workflow start Start Fabrication sol_prep Polymer Solution Preparation start->sol_prep core_sol Core Solution sol_prep->core_sol shell_sol Shell Solution sol_prep->shell_sol load_drug Load Drug (e.g., this compound) core_sol->load_drug electrospinning Coaxial Electrospinning shell_sol->electrospinning load_drug->electrospinning char Fiber Characterization electrospinning->char app Biomedical Application char->app

Materials and Equipment
2.1.1 Polymers and Reagents
  • Shell Polymer Materials: Polycaprolactone (PCL) [4] [6], Poly(L-lactide-co-ε-caprolactone) (PLCL) [5], Chitosan (CS) [4].
  • Core Polymer Materials: Polyvinyl alcohol (PVA) [4] [6], Collagen (Col) [6], Hyaluronic acid (HA) [5].
  • Solvents: Hexafluoroisopropanol (HFIP) [5], Formic acid, Acetic acid [4], Deionized water.
  • Active Compound: this compound (for R&D purpose).
2.1.2 Equipment
  • Coaxial Electrospinning Setup: Including syringe pumps (two), high voltage power supply (0-30 kV), coaxial spinneret, and grounded collector [7].
  • Characterization Tools: Scanning Electron Microscope (SEM), Transmission Electron Microscope (TEM), Fourier-Transform Infrared Spectroscopy (FTIR).
Detailed Experimental Procedure
2.2.1 Solution Preparation
  • Shell Solution: Dissolve PCL in a mixture of HFIP and acetic acid to achieve a concentration of 10-14% (w/v). Stir for at least 12 hours until a homogeneous solution is obtained [4] [6].
  • Core Solution: Dissolve PVA in deionized water to achieve a concentration of 8-10% (w/v) under stirring at 80°C. For drug loading, add this compound to the core solution at the desired concentration (e.g., 1-5% w/w of polymer) and stir until completely dissolved [4].
2.2.2 Coaxial Electrospinning Process
  • Setup Assembly: Load the core and shell solutions into their respective syringes. Attach the syringes to the coaxial spinneret, ensuring the core nozzle is correctly centered within the shell nozzle.
  • Parameter Optimization: Initiate the flow of both solutions and apply high voltage. Critical parameters that require optimization include:
    • Flow Rate Ratio: A core-to-shell flow rate ratio of 1:3 is a common starting point [6].
    • Applied Voltage: Typically in the range of 16-20 kV [6].
    • Working Distance: The distance between the spinneret tip and the collector is usually maintained between 10-15 cm [3].
  • Fiber Collection: Collect the resulting nanofibers on a grounded aluminum foil or rotating mandrel. The process should be conducted at ambient temperature and controlled humidity (e.g., 40-50%).
Characterization and Analysis
  • Morphology (SEM/TEM): Use SEM to analyze surface morphology and fiber diameter. Use TEM to confirm the formation of the core-shell structure [4] [2].
  • Chemical Structure (FTIR): Perform FTIR spectroscopy to verify the presence of this compound and check for any potential chemical interactions between the drug and polymers [4].
  • In Vitro Drug Release Study:
    • Place a weighed amount of nanofiber mat in a phosphate buffer saline (PBS, pH 7.4) at 37°C under gentle shaking.
    • Withdraw release medium at predetermined time intervals and analyze the concentration of released this compound using HPLC or UV-Vis spectroscopy.
    • Analyze the release kinetics using models like Higuchi or Korsmeyer-Peppas [4].

Table 1: Key Processing Parameters and Their Effects on Fiber Morphology

Parameter Typical Range Effect on Fiber Morphology Citation
Flow Rate Ratio (Core:Shell) 1:3 Higher core rate may lead to bead formation; lower rate may result in discontinuous core. [6]
Applied Voltage 16-20 kV Too low voltage: insufficient jet initiation. Too high: instability and splashing. [6]
Working Distance 10-15 cm Affects solvent evaporation and fiber stretching. [3]
Polymer Concentration 8-14% (w/v) Lower concentration: bead defects. Higher concentration: increased fiber diameter. [6]

Table 2: Exemplary Mechanical and Physical Properties of Core-Shell Nanofibers

Property PCL/Col Nanofibers PCL/PVA Nanofibers Measurement Method Citation
Structural Stability in Water High (Good core coverage) Low (Unstable in aqueous medium) Degradation study in PBS [6]
Hydrophilicity Improved with CEFFE/HA N/A Water contact angle [5]
Mechanical Strength Maintained with CEFFE/HA Slightly reduced with nZnO Tensile test [5]
Sustained Release Capability Up to 14 days demonstrated for drugs N/A In vitro release study [4]

Troubleshooting and Best Practices

  • Lack of Core-Shell Structure: If TEM fails to show a clear core-shell boundary, check the immiscibility of the core and shell solutions and re-optimize the flow rate ratio [7] [6].
  • Bead Formation in Fibers: This is often due to low polymer solution viscosity or concentration. Increase the polymer concentration slightly within the operable range [6].
  • Rapid Drug Release: A burst release indicates poor encapsulation or a discontinuous shell. Optimize the shell thickness by adjusting the shell solution flow rate and concentration to achieve a more sustained release profile [1] [2].

Conclusion

Core-shell nanofibers fabricated via coaxial electrospinning present a robust and versatile platform for the controlled delivery of bioactive compounds. While the integration of this compound into this system shows significant potential based on the success with other therapeutic agents, its specific loading efficiency, release profile, and biological activity would require empirical validation. This protocol provides a foundational framework that researchers can adapt and refine for developing this compound-loaded core-shell nanofibers for advanced drug delivery and wound healing applications.

References

Application Notes: Studying Isolicoflavonol in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Isolicoflavonol is a natural compound belonging to the flavonoid family. Research on similar flavonoids shows they can modulate key cellular signaling pathways critical in cancer, inflammation, and neurodegeneration [1]. When planning your studies, consider the following key points:

  • Mechanism of Action: Flavonoids like this compound are no longer viewed merely as antioxidants. Emerging evidence indicates they exert modulatory effects by targeting protein and lipid kinase signaling pathways, including PI3K/Akt, MAPK, and PKC [1]. The diagram below illustrates these core mechanisms.

  • Determining Effective Concentration: The nominal concentration you add to the culture medium often differs significantly from the biologically effective concentration at the cellular target [2]. Factors like serum protein binding, cellular uptake, and chemical degradation can alter the available dose. The following workflow outlines a standard approach to establish an effective dose.

G Start Stock Solution Prep (DMSO) RangeTest Dose-Response Range-Finding Start->RangeTest Serial Dilution IC50_EC50 IC₅₀/EC₅₀ Calculation RangeTest->IC50_EC50 Viability Data FunctionalAssay Functional Assays IC50_EC50->FunctionalAssay Use Concentrations around IC₅₀/EC₅₀

  • Cell Model Selection: The choice between 2D and 3D culture models significantly impacts your results. While 2D cultures are useful for initial screens, 3D models better mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers, leading to more physiologically relevant data [3].

Experimental Protocol: this compound Treatment & Analysis

Here is a detailed protocol for evaluating this compound effects in cancer cell lines.

Cell Culture and Seeding
  • Cell Lines: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).
  • Culture Medium: Use DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [4] [3].
  • 3D Culture (Recommended): For spheroid formation, use scaffold-based methods like synthetic hydrogels (e.g., Matrigel) to recapitulate the extracellular matrix [3].
  • Seeding: Seed cells in appropriate vessels. For 2D, use 96-well plates at 3-5 x 10³ cells/well for viability assays. For 3D, follow established spheroid formation protocols [3].
Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock (e.g., 50-100 mM) of this compound in DMSO [2]. Aliquot and store at -20°C.
  • Working Concentrations: Due to a lack of established data for this compound, you must perform a dose-response curve. A suggested starting range is 1 μM to 200 μM, based on studies of other flavonoids [1].
  • Treatment: Add this compound to the culture medium. Ensure the final DMSO concentration is ≤ 0.1% (v/v) and include a vehicle control (0.1% DMSO) [2]. Treat cells for 24, 48, and 72 hours to assess time-dependent effects.
Cell Viability and Proliferation Assay (MTT Assay)

This is a common method to determine IC₅₀ values [2].

  • After treatment, add MTT reagent (0.5 mg/mL) to each well.
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove the medium and dissolve the formazan crystals in DMSO.
  • Measure the absorbance at 570 nm using a plate reader.
  • Calculate cell viability relative to the vehicle control and determine the IC₅₀ value (concentration that inhibits cell growth by 50%).
Analysis of Signaling Pathways

To investigate the mechanism of action, analyze key pathways after treatment with this compound near the IC₅₀.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting: Resolve proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies.
  • Target Proteins: Based on flavonoid research, key proteins to analyze include [5] [1]:
    • p-Akt (Ser473) and total Akt (for PI3K/Akt pathway)
    • p-ERK1/2 and total ERK (for MAPK pathway)
    • p-p38, p-JNK (for stress pathways)
    • Cleaved Caspase-3 (for apoptosis)
Data Analysis
  • Perform experiments in triplicate and repeat at least three times.
  • Express data as mean ± standard deviation (SD).
  • Use statistical analysis (e.g., Student's t-test, one-way ANOVA) to determine significance (p < 0.05).

Expected Outcomes & Data Interpretation

After establishing your dose-response curve, you can summarize the data in a table. The values below are hypothetical examples for illustration.

Table 1: Hypothetical Dose-Response of this compound in Cancer Cell Lines

Cell Line Culture Model IC₅₀ (μM), 48h Key Pathway Affected (from Western Blot)
MCF-7 (Breast Cancer) 2D Monolayer ~45.0 Downregulation of p-Akt
MCF-7 (Breast Cancer) 3D Spheroid ~125.0 Minor change in p-Akt
PC-3 (Prostate Cancer) 2D Monolayer ~28.5 Upregulation of p-p38

Interpretation Guide:

  • Higher IC₅₀ in 3D models is commonly observed due to limited drug penetration and increased cell survival in spheroids, indicating that higher doses may be needed for complex tumor models [3].
  • Downregulation of p-Akt suggests pro-apoptotic signaling via the PI3K/Akt survival pathway, a common target for flavonoids [1].
  • Upregulation of p-p38 can indicate activation of a stress-induced cell death pathway.

Critical Considerations for Reproducibility

  • Control for Solvent Effects: The DMSO vehicle control is essential. High concentrations can be toxic and confound results [2].
  • Monitor Contamination: Maintain sterile technique and avoid routine use of antibiotics in culture media, as this can mask low-level contamination and lead to antibiotic-resistant strains [6].
  • Measure Actual Concentrations: Be aware that the nominal concentration you add may not reflect the free concentration in the medium due to binding to serum proteins and plasticware. For precise dosimetry, techniques like solid-phase microextraction (SPME) can measure free concentrations [2].

References

Extraction Methods for Flavonoids & Isoflavonoids

Author: Smolecule Technical Support Team. Date: February 2026

The choice of extraction method involves trade-offs between efficiency, cost, time, and the risk of degrading thermolabile compounds like some isoflavonoids [1]. The table below summarizes the key characteristics of common techniques:

Method Principle Advantages Disadvantages Best For
Maceration [2] Soaking solid material in solvent at room temperature. Simple, low equipment cost, mild conditions. Long extraction time, low efficiency. Thermolabile compounds; initial, simple extractions.
Percolation [2] Continuous flow of fresh solvent through solid material. More efficient than maceration. Can use more solvent than maceration. A more exhaustive version of maceration.
Soxhlet Extraction [1] Continuous cycling of distilled solvent through sample. High efficiency, no filtration needed. High temperature, high solvent use, risk of thermal degradation. Exhaustive extraction of stable compounds.
Ultrasound-Assisted Extraction (UAE) [3] Uses ultrasonic waves to disrupt cell walls. Faster than maceration, higher yields, moderate temperature. Scaling up can be challenging. Improving the efficiency of solvent extraction.
Microwave-Assisted Extraction (MAE) [1] [3] Heats material internally via microwave energy. Very fast, low solvent consumption, high yield. Risk of localized overheating. Rapid, efficient extraction; often requires optimization.
Supercritical Fluid Extraction (SFE) [1] [3] Uses supercritical fluids (e.g., CO₂) as solvent. High selectivity, low solvent residue, tunable. High equipment cost, high pressure required. High-value compounds; green chemistry applications.

A Generalized Workflow for Isolation & Purification

After a crude extract is obtained, the following steps are typically used to isolate pure compounds [3]. This process can be visualized as a workflow:

G start Crude Plant Extract step1 Liquid-Liquid Partition start->step1 step2 Fractionation (e.g., Column Chromatography) step1->step2 step3 Further Purification (e.g., Prep. HPLC, Recrystallization) step2->step3 end Pure Isolicoflavonol step3->end

The key techniques involved in this workflow include:

  • Liquid-Liquid Fractionation: The crude extract is often partitioned between solvents of different polarities (e.g., between water and ethyl acetate or n-butanol) to separate compounds into groups based on their polarity [1] [3].
  • Chromatography: This is the core technique for isolation.
    • Silica Gel Chromatography: The most common method for separating medium to low-polarity compounds [3].
    • Polyamide Chromatography: Particularly effective for flavonoids due to hydrogen bonding with their hydroxyl groups [3].
    • Reversed-Phase Chromatography (e.g., C18): Often the best choice for isolating more polar flavonoid glycosides [3].
  • Final Purification: Techniques like preparative HPLC or re-crystallization are used to obtain the compound in a pure, solid form [1].

Troubleshooting Common Issues

Here are answers to potential FAQs researchers might have:

Q: My extraction yield is lower than expected. What could be the cause?

  • Solvent System: The solvent polarity may not be optimal. Isoflavonoids are often extracted with methanol, ethanol, acetonitrile, acetone, or their mixtures with water [1]. Try a binary or ternary solvent system.
  • Particle Size: The plant material may be too coarse. Reducing particle size increases surface area and improves extraction efficiency [2].
  • Temperature and Time: High temperatures can degrade malonyl or acetyl glucosides into other forms, altering your target profile and yield. Consider using milder techniques like maceration or Negative Pressure Cavitation Extraction (NPCE) for these conjugates [1].

Q: How can I prevent the degradation of this compound during extraction?

  • Avoid prolonged exposure to high heat, strong light, and extreme pH [1]. Perform extractions at room temperature when possible and protect extracts from light by using amber glassware or foil. Adding antioxidants like BHT to the extraction solvent can also help [1].

Q: My extract is too complex with many impurities. How can I clean it up?

  • Macroporous Resin Adsorption: This is effective for enriching flavonoids from a crude extract and removing sugars and proteins [3].
  • Ultrafiltration: This can remove large-molecular-weight impurities like proteins and polymeric pigments without the use of heat [3].

A Path Forward for Your Research

Since specific data on this compound is limited, I suggest you:

  • Consult Species-Specific Literature: The isolation of this compound has been reported from plants like Glycyrrhiza uralensis (licorice) and Macaranga indica [4] [5]. Researching papers on the isolation of compounds from these specific sources will be your most direct path to finding a proven protocol.
  • Systematic Optimization: Once you have a baseline method, you can systematically optimize key parameters like solvent composition, solid-to-liquid ratio, temperature, and time.

References

Isolicoflavonol Handling & Storage Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The supplier explicitly states that isolicoflavonol requires protection from light during transportation and storage [1]. The following table summarizes the key handling parameters:

Handling Aspect Recommended Protocol
Light Exposure Protect from light (avoid light exposure) [1].
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1].
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1].
Solubility (DMSO) 100 mg/mL (282.21 mM) [1].

Scientific Background & Experimental Evidence

Understanding the properties of this compound and its class of compounds provides the rationale for these handling protocols.

  • Molecular Identity: this compound (CAS No. 94805-83-1) is a flavone-type flavonoid with the molecular formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol [1].
  • Flavonoid Photostability: Research on flavonoids as a class shows they are susceptible to degradation when exposed to light, which can alter their structure and biological activity [2]. The presence of specific functional groups, like a hydroxyl group at position 3, is associated with higher photosensitivity [2].
  • UV-Vis Absorption & Photoreactivity: According to regulatory guidelines (ICH S10), a molecule is considered potentially photoreactive if it absorbs light in the range of 290 to 700 nm with a molar extinction coefficient (MEC) above 1000 L·mol⁻¹·cm⁻¹ [3] [4]. This principle is central to photosafety evaluation in drug development [3] [4].

Key Experimental Protocols

Determining UV-Vis Absorption Spectrum

This experiment is critical to assess a compound's potential for light absorption and photoreactivity [3] [4].

  • Principle: UV-Vis spectroscopy measures the amount of UV or visible light a compound absorbs. The absorption spectrum helps identify the specific wavelengths at which a compound is photoactive [5].
  • Instrumentation: A UV-Vis spectrophotometer, typically comprising a xenon lamp (light source), a monochromator (wavelength selector), and a detector (e.g., photomultiplier tube) [5].
  • Sample Preparation: Due to this compound's low water solubility, use a spectroscopically transparent solvent like methanol to prepare the sample [3] [4]. Use quartz cuvettes, as glass and plastic absorb UV light [5].
  • Procedure:
    • Record a baseline with the solvent (methanol).
    • Obtain the absorption spectrum of your this compound sample.
    • Identify any absorption maxima (λmax) between 290 and 700 nm.
    • Calculate the molar extinction coefficient (MEC) at the λmax using the Beer-Lambert law (A = ε * c * l). An MEC > 1000 L·mol⁻¹·cm⁻¹ indicates significant light absorption and potential photoreactivity [3] [4].

The experimental workflow for photosafety assessment can be visualized as follows:

G Start Prepare Compound Solution Step1 Obtain UV-Vis Absorption Spectrum Start->Step1 Step2 Analyze Spectrum for λmax (290-700 nm) Step1->Step2 Decision MEC at λmax > 1000 L·mol⁻¹·cm⁻¹? Step2->Decision Result1 Potentially Photoreactive Proceed with in vitro assays Decision->Result1 Yes Result2 Low Photoreactivity Concern No further testing may be needed Decision->Result2 No

In Vitro 3T3 NRU Phototoxicity Test

If UV-Vis analysis suggests photoreactivity, this validated in vitro assay is the standard next step for photosafety evaluation [3] [4].

  • Principle: This test compares the cytotoxicity of a test substance with and without exposure to a non-cytotoxic dose of light. A significant reduction in cell viability in the presence of light indicates phototoxicity [4].
  • Key Steps:
    • Expose mouse fibroblast (3T3) cells to various concentrations of this compound.
    • Irradiate one set of cells with a simulated solar light source (e.g., xenon arc lamp) and keep another set in the dark.
    • Measure cell viability using the Neutral Red Uptake (NRU) assay.
    • Calculate the Photo-Irritation Factor (PIF). A PIF above a certain threshold indicates a phototoxic potential [4].

Important Considerations & Data Gaps

  • Direct Data Gap: Please note that while the handling protocols for this compound are clear, no specific experimental UV-Vis spectrum or MEC data for this compound was available in the current search results. The guidance provided is based on its classification as a flavone and regulatory standards.
  • Solvent Selection: The choice of solvent (e.g., methanol vs. DMSO) can significantly impact the shape of the UV-Vis spectrum. Methanol is recommended for its protic nature and transparency in the relevant wavelength range [3] [4].
  • Antioxidant Activity Changes: Be aware that the degradation of flavonoids under light can sometimes lead to an increase in their antioxidant activity, which is an important consideration for activity assays [2].

References

Isolicoflavonol storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts of Stability

Understanding these core concepts is crucial for designing stability studies and troubleshooting issues.

  • Stability Definition: For a pharmaceutical substance, stability is the capacity to retain its chemical, physical, therapeutic, and microbiological properties within specified limits throughout its shelf life [1].
  • Critical Environmental Factors: The main factors that can cause drug degradation are [2] [1]:
    • Temperature: Higher temperatures typically increase the rate of chemical degradation.
    • Humidity: Moisture can lead to hydrolysis reactions.
    • Light: Exposure, especially to UV light, can cause photochemical degradation.
    • Oxygen: Can lead to oxidative degradation.
  • Degradation Kinetics: This is the study of the rate at which a drug degrades. Understanding whether a reaction follows zero-order or first-order kinetics is essential for predicting shelf-life (expiration date) [2].

Experimental Protocols for Determining Stability

Since data on Isolicoflavonol is not available, you will need to establish its stability profile experimentally. The following workflow outlines a systematic approach.

start Start: Prepare this compound Samples a1 Define Stress Conditions start->a1 a2 Acidic Hydrolysis (e.g., 0.1-1M HCl) a1->a2  Forced Degradation a3 Basic Hydrolysis (e.g., 0.1-1M NaOH) a1->a3  Forced Degradation a4 Oxidative Stress (e.g., 0.3-3% H₂O₂) a1->a4  Forced Degradation a5 Photolytic Stress (e.g., UV/Vis light) a1->a5  Forced Degradation a6 Thermal Stress (e.g., 40°C, 60°C) a1->a6  Forced Degradation b1 Long-Term Storage (25°C ± 2°C / 60% RH ± 5%) a1->b1  Formal Stability Study b2 Accelerated Storage (40°C ± 2°C / 75% RH ± 5%) a1->b2  Formal Stability Study b3 Intermediate Storage (30°C ± 2°C / 65% RH ± 5%) a1->b3  Formal Stability Study c1 Analyze Samples (HPLC/LC-MS) a2->c1 a3->c1 a4->c1 a5->c1 a6->c1 b1->c1 b2->c1 b3->c1 c2 Calculate Degradation and Kinetic Parameters c1->c2 c3 Determine Optimal Storage Conditions c2->c3

Forced Degradation Studies

Forced degradation studies help you understand the intrinsic stability of this compound by subjecting it to harsh conditions. The goal is to achieve about 5-20% degradation [3].

  • Objective: To identify likely degradation pathways and products, and to develop stability-indicating analytical methods [3].
  • Typical Protocol:
    • Solution Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., methanol:water mixtures are common for fluorimetry [4]).
    • Stress Application:
      • Acidic/Basic Hydrolysis: Treat with 0.1-1 M HCl or NaOH at elevated temperatures (e.g., 60°C) for several hours [3] [4].
      • Oxidative Degradation: Treat with 1-3% hydrogen peroxide (H₂O₂) at room temperature [3] [4].
      • Photolytic Stress: Expose solid drug substance to UV light (e.g., in a UV cabinet at 254 nm) for up to 24 hours or longer [4].
    • Analysis: Withdraw samples at intervals and analyze using your developed HPLC or spectrofluorimetric method to quantify the remaining parent compound and any degradation products [3].
Formal Stability Studies

Formal studies determine the shelf-life under proposed storage conditions [1].

  • Objective: To recommend appropriate storage conditions and establish a retest date or shelf life.
  • Standard Storage Conditions: The ICH guidelines recommend the following conditions for stability testing [1]:
Study Type Temperature Relative Humidity Typical Duration Purpose
Long-Term 25°C ± 2°C 60% ± 5% 0, 3, 6, 9, 12, 24 months Simulates actual storage conditions; defines shelf life.
Intermediate 30°C ± 2°C 65% ± 5% 0, 6, 9, 12 months Bridges data between long-term and accelerated conditions.
Accelerated 40°C ± 2°C 75% ± 5% 0, 1, 2, 3, 6 months Predicts stability and potential degradation over a shorter period.
  • Analysis: Sample at predetermined time points and assay for potency, degradation products, and any changes in physical properties.

Frequently Asked Questions (FAQs)

What are the best practices for storing this compound stock powder?

In the absence of specific data, follow these conservative, general practices for sensitive compounds:

  • Primary Container: Store in a sealed, opaque container (e.g., an amber glass vial) or a container protected from light [1].
  • Humidity Control: Include a desiccant in the container if the material is hygroscopic [1].
  • Temperature: Store in a freezer (-20°C) or at least refrigerated (2-8°C) to slow down any potential degradation reactions.
  • Inert Atmosphere: For long-term storage of highly valuable samples, consider sealing the container under an inert atmosphere like nitrogen or argon to prevent oxidation.
How can I analyze this compound content and stability?
  • HPLC with PDA/UV Detection: This is the most common and recommended method. It separates this compound from its degradation products and allows for quantification. A C18 column with a methanol/water or acetonitrile/water mobile phase is a standard starting point [5] [3].
  • Spectrofluorimetry: If this compound exhibits native fluorescence, this can be a highly sensitive and specific technique for quantification, especially in dissolution or stability studies without significant interference from degradants [4].
What can I learn from related isoflavone studies?

Research on similar compounds can offer valuable clues:

  • Soy Isoflavone Extracts: One study found that encapsulating soy isoflavone extract and storing it in ambered glass vials under refrigeration provided the best stability over 6 months [6]. This suggests that this compound may also be sensitive to light and heat.
  • General Isoflavone Stability: During sample preparation for analysis, note that higher water content and longer sonication times can degrade isoflavone glycosides [5]. Keeping samples on ice during extraction is recommended.

Troubleshooting Common Stability Issues

Use this flowchart to diagnose and address stability problems you may encounter.

cluster_humidity High Humidity Suspected cluster_light Light Exposure Suspected cluster_heat High Temperature Suspected issue Observed Stability Issue (e.g., Loss of Potency) h1 Formation of degradation products via hydrolysis? issue->h1 h2 Clumping or weight gain in powder? issue->h2 l1 Discoloration of sample? (e.g., yellowing) issue->l1 l2 New degradation products forming without heat/humidity? issue->l2 t1 Increased degradation rate at room temp vs. refrigerated? issue->t1 t2 Degradation products match those from forced thermal stress? issue->t2 sol1 Solution: Use airtight container with desiccant h1->sol1 h2->sol1 sol2 Solution: Store in opaque/amber vials; minimize light exposure l1->sol2 l2->sol2 sol3 Solution: Lower storage temperature (2-8°C or -20°C) t1->sol3 t2->sol3

References

What is Analytical Method Validation and Why is it Critical?

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended use, ensuring that test results are reliable, consistent, and accurate [1] [2].

For a new compound like isolicoflavonol, validation is a regulatory requirement [1] [2]. It confirms that your method can accurately measure the compound's identity, strength, purity, and potency, which is fundamental for research credibility, regulatory submissions, and ultimately, patient safety [1] [2].

What Parameters Must Be Validated?

The International Council for Harmonisation (ICH) guideline Q2(R1) defines the standard validation parameters [1] [2] [3]. The specific tests you need to perform depend on the method's purpose (e.g., identification, assay, impurity testing).

The table below summarizes the ICH requirements for different types of analytical procedures [2] [3] [4]:

Validation Characteristic Definition Typical Acceptance Criteria
Accuracy Closeness of results to the true value [2]. Recovery of 98-102% for the assay of an active ingredient [4].
Precision Degree of scatter in results under normal conditions [2]. RSD ≤ 1-2% for repeatability of an assay [4].
Repeatability Precision under the same conditions over a short time [2]. -
Intermediate Precision Precision within one lab (different days, analysts, equipment) [2]. RSD ≤ 2% between operators and instruments [4].
Specificity Ability to measure the analyte clearly in the presence of other components [2] [3]. No interference from placebo, impurities, or degradants [4].
Linearity Ability to obtain results proportional to analyte concentration [2]. Correlation coefficient (r²) ≥ 0.999 for assay [4].
Range Interval between upper and lower analyte levels where linearity, accuracy, and precision are demonstrated [2]. Derived from linearity studies, e.g., 80-120% of test concentration for assay [4].
Detection Limit (LOD) Lowest amount of analyte that can be detected [2]. Signal-to-noise ratio of 3:1 [4].
Quantitation Limit (LOQ) Lowest amount of analyte that can be quantified with accuracy and precision [2]. Signal-to-noise ratio of 10:1 [4].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [2]. Method meets system suitability and accuracy/precision criteria despite variations [4].

How Do I Perform Key Validation Experiments?

Here are detailed experimental protocols for core validation parameters, which can be adapted for an this compound method, typically using HPLC-UV.

Protocol 1: Determining Linearity and Range

This protocol evaluates if the method produces a proportional response across a specified range of concentrations [4].

  • Procedure:

    • Prepare a stock solution of this compound reference standard at a known concentration.
    • Dilute this stock to at least five different concentrations spanning the intended range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration) [2] [4].
    • Analyze each concentration in triplicate using the finalized analytical method.
    • Plot the mean response (e.g., peak area) against the concentration.
    • Calculate the regression equation and the coefficient of determination (r²).
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999 for an assay method. The y-intercept should be minimal (e.g., ≤ 2% of the target response) [4].

Protocol 2: Assessing Accuracy (Recovery)

This test confirms that the method yields results close to the true value [4].

  • Procedure:

    • Prepare a placebo mixture (all excipients without the active compound).
    • "Spike" the placebo with known amounts of this compound standard at three levels (e.g., 80%, 100%, and 120% of the label claim), preparing each level in triplicate [4].
    • Analyze these samples using the validated method.
    • Calculate the amount found and the percentage recovery for each sample using the formula: (Amount Found / Amount Added) × 100.
  • Acceptance Criteria: The mean recovery at each level should be between 98% and 102%, with a relative standard deviation (RSD) of typically ≤ 2.0% [4].

Protocol 3: Establishing Precision (Repeatability & Intermediate Precision)

Precision ensures the method produces consistent results [2] [4].

  • Procedure for Repeatability:

    • Prepare six individual sample preparations from a single, homogeneous batch of this compound sample at 100% of the test concentration.
    • Analyze all six samples using the same method, instrument, and analyst in a short time frame.
    • Calculate the % RSD of the results (e.g., assay value).
  • Procedure for Intermediate Precision:

    • Repeat the repeatability experiment on a different day, using a different analyst and/or a different instrument [4].
    • Analyze the results from both sets (e.g., 12 results total) together.
    • Calculate the overall % RSD.
  • Acceptance Criteria: The RSD for the assay results from all samples should be ≤ 2.0% [4].

The following diagram illustrates the workflow and relationships for establishing method precision:

Start Establish Method Precision Repeatability Repeatability Start->Repeatability IntermediatePrecision Intermediate Precision Start->IntermediatePrecision R_How Single homogeneous batch Single analyst/instrument/day Six sample preparations Repeatability->R_How IP_How Different day Different analyst/instrument Six sample preparations IntermediatePrecision->IP_How R_Accept Acceptance: RSD ≤ 2.0% R_How->R_Accept IP_Accept Combine all results (e.g., 12 total) Acceptance: Overall RSD ≤ 2.0% IP_How->IP_Accept

Troubleshooting Common Method Validation Issues

Problem Potential Causes Solution
Poor Accuracy (Low Recovery) Incomplete extraction, analyte degradation, interference from matrix [2]. Optimize extraction (time, solvent), verify standard purity, check specificity against placebo.
Poor Precision (High RSD) Inconsistent sample preparation, instrumental fluctuations, method not robust [2]. Standardize and control preparation steps, ensure instrument stability (SST), test method robustness.
Non-Linear Calibration Curve Saturation of detector, incorrect wavelength, chemical interactions [3]. Ensure concentrations are within detector's linear range, confirm optimal wavelength, check for stability of solutions in the range.
Insufficient Specificity Analytes co-elute, interference from impurities or excipients [2] [3]. Optimize chromatographic conditions (mobile phase, gradient, column) to improve resolution.
Failed System Suitability Chromatographic system not optimized, column degraded, incorrect parameters [2]. Check column performance, prepare fresh mobile phase, verify system suitability parameters (e.g., tailing factor, plate count) before validation runs [4].

When is Revalidation Required?

A method's validation status is not permanent. Revalidation is necessary when changes occur that may impact the method's performance [1] [2]. The flowchart below outlines this lifecycle management logic:

Start Analytical Method Lifecycle Validated Method Validated Start->Validated Change Change Occurs Validated->Change C1 Change in product formulation Change->C1 C2 Change in analytical procedure Change->C2 C3 New or different equipment Change->C3 C4 Method transfer to new lab Change->C4 C5 After a set period (e.g., 5-10 years) Change->C5 Reval Revalidation Required Reval->Validated Method Re-established C1->Reval C2->Reval C3->Reval C4->Reval C5->Reval

Key Takeaways for Your this compound Method

  • Follow ICH Q2(R1): This is your primary guide for validation parameters and acceptance criteria [1] [2]
  • Develop a Protocol First: A predefined validation protocol with acceptance criteria is mandatory for a structured approach [1] [4]
  • Robustness is Key: Evaluate how small changes (pH, temperature, mobile phase composition) affect your results during development; a robust method is easier to transfer and use routinely [2] [3]
  • Document Everything: Meticulous documentation of all procedures, data, and results is critical for the validation report and regulatory compliance [1] [2]

References

Understanding Solvent Polarity for Isoflavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Isoflavonoids' solubility is governed by the principle of "like dissolves like." Their structure contains both polar (glycosyl groups) and non-polar (aglycone rings) regions, but they are generally more soluble in polar solvents [1] [2].

Polarity and Dielectric Constant of Common Extraction Solvents

Solvent Dielectric Constant (ε) Dipole Moment (μ) Polarity Category Suitability for Isoflavonoids
Water 80.10 1.87 D Polar Protic Good for glycosides (polar conjugates)
Methanol 32.70 2.47 D Polar Protic Excellent, widely used (e.g., 80% aqueous) [1]
Acetonitrile 37.50 (est.) ~3.92 D Polar Aprotic Excellent; 58% aqueous solution was most effective [3]
Acetone 20.70 2.88 D Polar Aprotic Good, commonly used [1]
Ethyl Acetate 6.02 1.78 D Non-Polar Moderate; used for fractionation [1]
Chloroform 4.81 1.15 D Non-Polar Low; used for defatting or specific fractionation [1] [2]
Hexane 1.88 ~0.08 D Non-Polar Very low; unsuitable for polar isoflavonoids [1]

Research on soybean isoflavones found that solvents with higher polarity extracted significantly higher total amounts [3]. A study directly compared solvent systems and concluded that 58% aqueous acetonitrile (a high-polarity solvent) without acid was the most effective for extracting a broad range of isoflavones [3].

Troubleshooting Solvent System Issues

Here are solutions to common problems encountered during isoflavonoid extraction:

Problem Possible Cause Solution
Low Extraction Yield Solvent polarity is too low, incorrect solvent-to-sample ratio, or insufficient extraction time. Increase solvent polarity (e.g., use 70-80% aqueous methanol or acetonitrile). Optimize ratio and time; for maceration, 2 hours or more may be needed [3] [1].
Degradation of Labile Isoflavonoids Use of high temperature or acidified solvents, leading to decarboxylation or de-esterification. Use milder techniques (e.g., maceration at room temperature, Negative Pressure Cavitation Extraction). Avoid acidification unless specifically targeting aglycones [3] [1].
Co-extraction of Non-Target Compounds Solvent is too non-polar, extracting fats and waxes, or lacks selectivity. Pre-defat samples with hexane or chloroform. Use a two-phase solvent system (e.g., n-butanol/water) for cleaner extraction [1].
Inconsistent HPLC Results Hydrolysis of conjugates during extraction alters the native isoflavone profile, or HPLC mobile phase is not optimized. For profile analysis, use mild, non-acidic conditions. For total aglycone quantification, ensure complete acid hydrolysis and use a validated HPLC method [1] [4] [5].

Detailed Experimental Protocols

Basic Maceration for Native Isoflavonoid Profile

This conventional method is ideal for extracting isoflavonoids in their natural forms with minimal degradation [1].

  • Workflow Diagram

Start Start: Pulverized Plant Material Step1 Add Solvent (e.g., 80% Methanol) Start->Step1 Step2 Stir at Room Temperature for 2+ hours Step1->Step2 Step3 Filter Step2->Step3 Step4 Concentrate Filtrate (Rotary Evaporation <40°C) Step3->Step4 Step5 Reconstitute in HPLC Solvent (e.g., 16% Acetonitrile) Step4->Step5 End End: HPLC Analysis Step5->End

  • Procedure:
    • Weigh 1.0 g of pulverized, defatted plant material.
    • Add 20 mL of a high-polarity solvent (e.g., 80% methanol or 58% acetonitrile in water). Do not acidify if preserving malonyl conjugates is desired [3].
    • Stir the mixture continuously for at least 2 hours at room temperature [3].
    • Filter the mixture through filter paper or a 0.45 µm membrane.
    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set below 40°C to prevent thermal degradation.
    • Reconstitute the dried extract in 1-2 mL of a solvent compatible with your analytical method (e.g., 16% acetonitrile for HPLC) [3].
    • Filter through a 0.22 µm syringe filter prior to HPLC analysis.
Acid Hydrolysis for Total Aglycone Quantification

This method converts all conjugated forms into their aglycones, simplifying quantification [4] [5].

  • Procedure:
    • Perform a basic extraction (as above) or use a direct hydrolysis method.
    • For direct hydrolysis, add 1.0 g of plant material to 20 mL of methanol with 1-3 N HCl [5].
    • Reflux the mixture at 65-85°C for 2-4 hours [5].
    • Cool, filter, and neutralize the hydrolysate if necessary.
    • Extract the aglycones using ethyl acetate or another suitable organic solvent.
    • Evaporate the organic layer to dryness and reconstitute for HPLC analysis.
Solid-Phase Extraction (SPE) Clean-up

Use this to purify extracts before HPLC to remove interfering compounds and extend column life [5].

  • Recommended Sorbent: Divinylbenzene-co-N-vinylpyrrolidone polymer sorbents are stable across a wide pH range and offer high recovery of isoflavones [5].
  • Procedure:
    • Condition the SPE cartridge with methanol, then equilibrate with water or a weak acid.
    • Load the sample (preferably in an aqueous solution).
    • Wash with water or a mild buffer (e.g., 5-10% methanol) to remove salts and polar impurities.
    • Elute the target isoflavonoids with a strong solvent like pure methanol or acetonitrile.
    • Evaporate the eluent and reconstitute for analysis.

Key Principles for Your Experiment

  • Target the Conjugate: Your choice of solvent and conditions should be guided by whether you need the native conjugates (use mild, non-acidic conditions) or the total aglycones (use acid hydrolysis) [1].
  • Optimize Polarity: Start with a high-polarity solvent like 80% methanol or 58% acetonitrile for maximum recovery [3].
  • Control Temperature: To prevent degradation of sensitive forms like malonyl-glucosides, keep extraction and concentration temperatures as low as possible [1].
  • Validate Your HPLC: Ensure your HPLC method is specific for your target compounds. Using a C18 column with an acidified water/acetonitrile gradient is a robust approach [4] [5].

References

General Handling and Storage Guidelines for Labile Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Until compound-specific data for isolicoflavonol becomes available, the following general principles for handling sensitive natural products can form the basis of your protocols.

Aspect Recommendation & Rationale
Storage Temperature -20°C or -80°C for long-term storage. Low temperatures dramatically slow down enzymatic and chemical degradation processes.
Solvent Dissolve in DMSO or ethanol. Aqueous solutions are highly prone to hydrolysis and microbial growth. Using a pure, anhydrous solvent minimizes these risks [1].
Light Exposure Protect from light, especially UV. Flavonoids and isoflavonoids contain chromophores that make them highly susceptible to photodegradation. Use amber vials and minimize light exposure during handling.
Oxidation Use an inert atmosphere (e.g., N₂) and antioxidants. The phenolic structure of isoflavonoids is vulnerable to oxidation, which can be mitigated by replacing headspace oxygen and adding antioxidants like BHT where compatible.
pH Control Maintain a stable, neutral pH. Strongly acidic or basic conditions can accelerate the hydrolysis of glycosidic bonds and other structural rearrangements in flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation? Based on the known instability of similar isoflavonoids, the key factors are:

  • Oxidation: Exposure to oxygen in the air can break down the phenolic structure.
  • Hydrolysis: Presence of water, especially in acidic or basic conditions, can cleave functional groups.
  • Photodegradation: Exposure to light, particularly UV light, can cause structural breakdown.
  • Enzymatic Activity: Contamination with microbes or enzymes can metabolize the compound.

Q2: What is the recommended protocol for preparing a stable stock solution of this compound?

  • Weighing: Quickly weigh the powder in a low-humidity environment to minimize moisture absorption.
  • Solvation: Immediately dissolve the powder in a suitable anhydrous solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
  • Aliquoting: Divide the stock solution into small, single-use aliquots in amber glass vials or cryotubes.
  • Storage: Flash-freeze the aliquots using liquid nitrogen and store them at -80°C.
  • Thawing: Thaw each aliquot on ice immediately before use and discard any unused portion. Avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of this compound in my experiments? You should implement regular quality control checks using analytical methods. The most common approach is High-Performance Liquid Chromatography (HPLC), which is frequently used for isoflavonoid analysis [1].

  • Method: Compare fresh samples against aged ones or a known standard.
  • Assessment: A decrease in the peak area for this compound or the appearance of new peaks indicates degradation.

The experimental workflow for preparing and verifying a stable stock solution can be summarized as follows:

Start Start: Prepare Stock Solution S1 Weigh powder quickly in low-humidity environment Start->S1 S2 Dissolve in anhydrous solvent (e.g., DMSO) S1->S2 S3 Aliquot into small, single-use amber vials S2->S3 S4 Flash-freeze aliquots and store at -80°C S3->S4 QC Quality Control: HPLC Analysis S4->QC C1 Analyze fresh sample and aged samples QC->C1 C2 Compare peak integrity and presence of new peaks C1->C2 End Stable Stock Verified C2->End

Finding More Specialized Information

To build a more comprehensive knowledge base for your users, I suggest these approaches:

  • Consult Specialized Databases: Search in-depth in analytical chemistry and natural product journals for stability studies.
  • Perform Stress Testing: Your team can conduct forced degradation studies by exposing this compound to heat, light, acid, base, and oxidizers to identify major degradation pathways and products.
  • Review Patents: Look for formulation patents related to this compound, as these often contain detailed stabilization strategies.

References

Isolicoflavonol purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common causes of low yield during isoflavonoid purification? Low yields can often be traced to incomplete extraction, inefficient transfer during solid-phase extraction (SPE), or significant loss of material during the crystallization process, as not all compound will recover from solution [1].

  • Q2: How can I improve the separation resolution of my target compound from impurities using HPLC? Optimizing the mobile phase is key. Using solvent modifiers like 0.1% trifluoroacetic acid (TFA) can improve peak shape [2]. Ensure your gradient elution program is properly calibrated to the polarity of your target compound and closely eluting impurities [2].

  • Q3: My compound is not crystallizing during recrystallization. What can I do? First, ensure you did not use too much solvent. You can reheat the solution to boil off excess solvent and cool it again [1]. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound [1].

  • Q4: How do I select the best solvent system for recrystallization? The ideal solvent should have high solubility for your compound at high temperatures and low solubility at room temperature and below [1]. It should also have a boiling point below the melting point of your compound to prevent oiling out [1]. If a single solvent is not effective, a solvent pair (e.g., water-ethanol, ethyl acetate-hexane) can be used [1].

  • Q5: Why is sample clean-up important before HPLC analysis, and what is an effective method? Plant extracts contain co-extractants that can interfere with analysis and damage the HPLC column. Solid-Phase Extraction (SPE) using a divinylbenzene-polymer sorbent is effective as it is stable across a wide pH range and offers high recovery of isoflavonoids without requiring a neutralization step after acid hydrolysis [2].

Troubleshooting Guides

Low Purity After Recrystallization
Potential Cause Diagnostic Steps Corrective Action
Rapid Cooling Observe crystal formation; small crystals indicate fast nucleation. Allow the solution to cool slowly to room temperature undisturbed before placing it on ice [1].
Impurities with Similar Solubility Check HPLC/PDA peak purity; presence of shoulders or extra peaks indicates co-crystallization [3]. Perform a hot filtration to remove insoluble impurities before cooling [1]. Switch to a different solvent or solvent pair where the impurity is highly soluble [1].
Insufficient Washing Review protocol for a cold solvent wash step post-filtration. After vacuum filtration, rinse crystals with a small amount of fresh, cold solvent to dissolve surface impurities [1].
Poor HPLC Peak Shape or Resolution
Potential Cause Diagnostic Steps Corrective Action
Column Degradation Check system pressure against baseline; observe peak shape for all compounds. Replace or regenerate the HPLC column. Use a guard column to protect the analytical column.
Suboptimal Mobile Phase pH Check the pKa of your analyte; small pH changes can greatly impact ionization and retention. Use mobile phase additives like TFA (0.1%) to control pH and suppress silanol activity for better peak shape [2].
Inadequate Gradient Profile Review the elution order and resolution of all peaks in a standard mixture. Re-optimize the gradient elution program (e.g., acetonitrile-water with TFA) to improve separation [2].

Detailed Experimental Protocols

Protocol 1: Recrystallization for Solid Purification

This protocol is adapted from standard laboratory practices [1].

  • Solvent Selection:

    • Test small amounts (~50 mg) of your impure solid with different solvents.
    • The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely in boiling solvent. It should also have a boiling point between 40°C and 120°C [1].
    • If no single solvent works, select a solvent pair where Solvent A readily dissolves the solid when hot, and Solvent B is miscible with A but has low solubility for the solid (e.g., ethanol-water) [1].
  • Dissolving the Sample:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent in small portions, swirling and heating until dissolution is complete.
    • Once dissolved, add a ~10% excess of hot solvent to account for evaporation [1].
    • If insoluble impurities remain, perform a hot filtration using a fluted filter paper and a pre-heated stemless funnel to remove them [1].
  • Crystallization:

    • Cover the flask and let it cool slowly to room temperature without disturbance.
    • After crystals form, place the flask in an ice bath for 30-60 minutes to maximize yield.
    • If crystals do not form, induce crystallization by scratching the flask with a glass rod or adding a seed crystal [1].
  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of fresh, cold solvent.
    • Dry the crystals by drawing air through them on the filter, or by placing them in a vacuum desiccator [1].
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This method is based on protocols for cleaning up plant extracts prior to HPLC analysis of isoflavonoids [2].

  • SPE Cartridge Conditioning:

    • Use a divinylbenzene-co-N-vinylpyrrolidone polymer sorbent SPE cartridge for high recovery and pH stability [2].
    • Condition the cartridge by passing several column volumes of methanol, followed by the aqueous solvent or acid concentration matching your sample.
  • Sample Loading:

    • After hydrolysis (if applicable), load your sample solution directly onto the conditioned cartridge without a neutralization step [2].
  • Washing:

    • Pass a washing solution (e.g., acidified water or a mild buffer) through the cartridge to remove proteins, salts, and other polar co-extractants [2].
  • Elution:

    • Elute your target isoflavonoids with a suitable organic solvent, such as methanol or acetonitrile.
    • Evaporate the eluent under a stream of nitrogen or using a rotary evaporator. Redissolve the dried extract in the HPLC mobile phase for analysis.

Workflow and Decision Diagrams

The following diagrams outline the logical workflow for the purification processes described in the protocols.

RecrystallizationWorkflow Start Start with Impure Solid SelectSolvent Select Recrystallization Solvent Start->SelectSolvent TestSolubility Test Solubility Profile SelectSolvent->TestSolubility TestSolubility->SelectSolvent Fails test Dissolve Dissolve Solid in Minimum Hot Solvent TestSolubility->Dissolve Passes test HotFilter Hot Filtration to Remove Insoluble Impurities Dissolve->HotFilter Cool Cool Solution Slowly HotFilter->Cool No insoluble material HotFilter->Cool Insolubles removed Crystallize Induce Crystallization (if needed) Cool->Crystallize IceBath Ice Bath for 30-60 mins Crystallize->IceBath Crystals form Crystallize->IceBath Seeding/Scratching Collect Collect Crystals by Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Recrystallization Troubleshooting Workflow

SPEWorkflow Start Acid-Hydrolyzed Sample Condition Condition SPE Cartridge (Methanol then Aqueous Solvent) Start->Condition Load Load Sample (No Neutralization Needed) Condition->Load Wash Wash with Aqueous Solution (Removes Salts/Proteins) Load->Wash Elute Elute with Organic Solvent (e.g., Methanol, Acetonitrile) Wash->Elute Concentrate Evaporate & Reconstitute in HPLC Mobile Phase Elute->Concentrate End Cleaned Sample for HPLC Concentrate->End

SPE Clean-up Workflow for HPLC Analysis

Summary

I hope this technical support center provides a solid foundation for your team's purification work. The principles and protocols here, while based on general isoflavonoid chemistry, are directly applicable to tackling the challenges of isolicoflavonol purification.

References

Solubility Enhancement Techniques for Poorly Soluble Compounds

Author: Smolecule Technical Support Team. Date: February 2026

For a compound such as isolicoflavonol, which has a high molecular weight and significant lipophilicity (LogP ~4.15) [1], its low water solubility is a major formulation challenge. The following table summarizes established techniques that can be explored.

Technique Category Specific Methods Key Principle Considerations for Application
Physical Modification Nanonization/Nanomilling [2] [3], Micronization [4], Supercritical Fluid Process (e.g., PCA) [5] Increases surface area-to-volume ratio to enhance dissolution rate [2]. Nanomilling is scalable but requires stabilizers to prevent particle aggregation [2].
Modification of Crystal Habit Polymorphs, Amorphous Solid Dispersions (ASD) [2] Uses higher-energy, non-crystalline forms with greater solubility than crystalline forms [4]. Amorphous forms are thermodynamically unstable and may recrystallize; requires stabilizers [2].
Complexation Cyclodextrins (e.g., β-Cyclodextrin, HP-β-CD) [4] Forms water-soluble inclusion complexes by hosting drug molecules in a hydrophobic cavity [4]. Dependent on size compatibility between drug molecule and cyclodextrin cavity [4].
Solubilization by Surfactants Micelles, Microemulsions, Self-Emulsifying Drug Delivery Systems (SEDDS) [2] Encapsulates drug within surfactant micelles or emulsion droplets [4]. Biocompatibility of surfactants is critical; high concentrations may cause irritation [6].
Chemical Modification Salt Formation [6] Converts ionizable drugs into salt forms with higher aqueous solubility. Only applicable to ionizable compounds [6].
Cosolvency Use of water-miscible solvents (e.g., PEG 400, Ethanol, Glycerin) [6] Improves drug solubility by altering polarity of the solvent medium. May cause drug precipitation upon dilution in biological fluids.

The workflow below illustrates a strategic approach to selecting the appropriate technique based on the compound's properties.

start Start: Poorly Soluble Compound q1 Is the compound ionizable? start->q1 q2 Is the compound thermally stable? q1->q2 No salt Consider Salt Formation q1->salt Yes dispersion Consider Amorphous Solid Dispersions q2->dispersion Yes nanosuspension Consider Nanonization or Nanosuspension q2->nanosuspension No q3 Primary goal: Dissolution rate or Saturation solubility? q3->nanosuspension Dissolution rate complex Consider Cyclodextrin Complexation q3->complex Saturation solubility q4 Acceptable to use surfactants or organic solvents? q4->complex No   lipid Consider Lipid-Based Systems (e.g., SEDDS, Micelles) q4->lipid Yes salt->q3

Experimental Guidance & Troubleshooting

Here are answers to common questions researchers face when working with poorly soluble compounds like this compound.

What are the first steps in formulating a new, poorly soluble compound like this compound? Begin with a thorough characterization of the compound's physicochemical properties, including its pKa (if ionizable), log P, melting point, and solid-state form (polymorphs) [6]. This data is essential for selecting the most appropriate technique. For instance, salt formation is only viable for ionizable compounds, and the stability of an amorphous dispersion depends on the glass transition temperature [6].

Which technique is most likely to succeed for a neutral, high-logP molecule? For a neutral molecule like this compound, particle size reduction (nanonization) and amorphous solid dispersions are often the most powerful and widely applicable approaches [2]. The supercritical fluid-based precipitation process is another excellent "green" alternative that can produce nano/microparticles without altering chemical integrity [5].

How can I stabilize a nanosuspension to prevent particle growth? The stability of nanosuspensions is a common challenge. It is critical to select the right stabilizers, which are typically polymers (e.g., HPMC, PVP) and/or surfactants (e.g., polysorbates, poloxamers) [2]. These stabilizers adsorb onto the particle surface, creating a steric or electrostatic barrier that prevents aggregation and Ostwald ripening (the growth of larger particles at the expense of smaller ones) [2].

A solid dispersion of my compound is recrystallizing during storage. What can I do? Recrystallization indicates physical instability. To mitigate this:

  • Optimize the carrier: Use polymers known to inhibit crystallization, such as PVP-VA (Soluplus) or HPMC-AS [3].
  • Adjust the drug-polymer ratio: There is often an optimal ratio that maximizes stability.
  • Control storage conditions: Store the product in low-humidity conditions, as moisture can plasticize the system and facilitate molecular mobility, leading to crystallization [2].

Are there any specific formulation suggestions for in vivo studies on this compound? While specific protocols for this compound are not published, general guidance for in vivo administration of poorly soluble compounds can be adapted. For preliminary animal studies, a simple and rapid approach is to use a co-solvent system. One referenced suggestion is a mixture of DMSO, Tween 80, and Saline in a ratio of 10:5:85 [1]. Another option is a suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na) [1]. Note: All in vivo formulations must be validated for stability, tolerability, and bioavailability.

How to Proceed Further

Given the lack of direct data on this compound, your next steps would involve experimental investigation:

  • Start with Simple Systems: Begin with co-solvent or complexation studies (e.g., with HP-β-CD) for early-stage in vitro or in vivo work.
  • Scale Up with Robust Techniques: For later-stage development, prioritize scalable techniques like nanomilling or spray-dried dispersions, which are well-established in the industry [2].
  • Conduct Pre-formulation Studies: Perform compatibility tests between this compound and various polymers, surfactants, and other excipients before committing to a specific technique.

References

Isolicoflavonol bioactivity preservation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Answer & Key Parameters Related Bioactivity & Experimental Notes

| What is the core mechanism of Isolicoflavonol (ILF) against UVB photodamage? | Protects mitochondria and blocks NLRP3 inflammasome activation [1].

Key Observed Effects:

  • Reduces ROS production.
  • Decreases mitochondrial dysfunction.
  • Inhibits NLRP3 inflammasome-driven IL-1β release. | Confirmed in both in vivo mouse models and in vitro macrophage assays [1]. | | What specific pathways does ILF target? | The primary pathway involves mitochondrial protection leading to suppression of the NLRP3 inflammasome [1]. | The reduction of ROS is a critical upstream event in this protective pathway. | | What are the key experimental outcomes for ILF efficacy? | Measurable Endpoints:
  • Reduction in skin injury and inflammation.
  • Decrease in cell death (apoptosis).
  • Lowered ROS production.
  • Inhibition of NLRP3 activation and IL-1β production [1]. | These outcomes can be assessed in skin tissue and cell culture models. |

This compound Mechanism of Action

The following diagram illustrates the protective mechanism of this compound (ILF) against UVB-induced photodamage, as identified in the current research.

G UVB UVB Radiation Mitochondria Mitochondrial Dysfunction UVB->Mitochondria ROS ROS Production Mitochondria->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 IL1B IL-1β Production & Skin Inflammation NLRP3->IL1B ILF This compound (ILF) Intervention ILF->Mitochondria Protects ILF->ROS Reduces ILF->NLRP3 Blocks Activation


Experimental Guidance & Research Gaps

  • For This Specific Bioactivity: The diagram and table provide a direct framework for studying ILF in the context of UVB-induced photodamage and related inflammatory conditions.
  • Addressing the Knowledge Gap: The search results did not contain specific protocols for isolating, purifying, or generally preserving this compound's bioactivity. Research in this area appears to be specialized.
  • Suggested Next Steps: To build a more comprehensive knowledge base, you may need to:
    • Explore Analogues: Investigate preservation techniques used for structurally similar compounds like other isoflavones or flavonoids [2] [3].
    • Broaden Methodology Search: Look into general best practices for handling and storing sensitive phytochemicals, such as protection from light, oxygen, and controlling temperature and pH [2].

References

Comparative Mechanisms of Action of Selected Isoflavones

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the mechanisms of action and key experimental findings for Isolicoflavonol and other relevant compounds based on current literature.

Compound Primary Mechanism of Action Key Molecular Targets / Pathways Reported Experimental Models Key Quantitative Findings
This compound (ILF) [1] [2] Inhibits NLRP3 inflammasome activation via Nrf2 signaling boost. NLRP3, ASC, Caspase-1, GSDMD, Nrf2, ARE genes [1]. In vitro macrophages; In vivo mouse model (CCl4-induced acute liver injury) [1]. Dose-dependent ↓ LDH release & IL-1β; ↓ ASC speck formation; ↑ Nrf2 nuclear translocation; ameliorated liver injury in vivo [1].
Biochanin A (BA) [3] [4] [5] Multi-targeted: SIRT-1 modulation, pro-apoptotic in cancer, estrogenic activity. SIRT-1, UCP2/UCP3, insulin signaling pathway (Akt, GS3Kβ), BCL2, MYC, RUNX1, Caspase-7, PARP1 [4] [5]. In vitro L6 skeletal muscle cells, MIN-6 pancreatic β-cells, U937 & THP-1 AML cell lines [4] [5]. In AML: ↓ cell viability (≥50μM in THP-1; ≥100μM in U937); induced apoptosis [4]. Against statin toxicity: ↑ cell viability; reversed atorvastatin-induced ↓ glucose uptake [5].
Daidzein [6] [7] Antioxidant, anti-inflammatory, phytoestrogen (ER modulation). Estrogen Receptors (ERα/ERβ), antioxidant response elements, inflammatory mediators [6]. Various cancer, osteoporosis, cardiovascular, and neurodegenerative disease models (as per review) [6]. Reviewed potential in chronic diseases; noted to inhibit cancer cell proliferation, improve bone density, and reduce oxidative stress [6].
General Isoflavones [8] Selective Estrogen Receptor Modulators (SERMs). Estrogen Receptors (ERβ affinity > ERα), PPARα/γ, tyrosine kinase [8]. Clinical and pre-clinal studies (as per review) [8]. In clinical trials: ↓ LDL cholesterol by ~8%; attenuated bone loss in postmenopausal women [8].

Detailed Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here is a detailed methodology for a key experiment on this compound and the common assessment methods used across studies.

1. This compound (ILF) on NLRP3 Inflammasome in Macrophages [1]

  • Cell Culture: Macrophage cell lines.
  • Treatment: Cells were treated with ILF at varying doses (specific concentrations not listed in abstract) before or during NLRP3 inflammasome activation by standard agonists (e.g., ATP, nigericin).
  • Key Assays:
    • LDH & IL-1β Release: Measured in cell supernatant to quantify pyroptosis and inflammasome activity.
    • Western Blot: Analyzed protein levels of pro-/cleaved Caspase-1, pro-/mature IL-1β, GSDMD, and Nrf2 in whole cell and nuclear fractions.
    • Immunofluorescence & Microscopy: Visualized ASC speck formation.
    • Mitochondrial Membrane Potential: Assessed using JC-1 dye aggregation.
    • Nrf2 Pathway Activation: RT-qPCR to measure transcription of ARE-related genes.
    • Pathway Inhibition: Co-treatment with ML385, a specific Nrf2 inhibitor, to confirm the target.

2. Common Functional Assessments in Isoflavone Research

  • Cytotoxicity & Cell Viability: MTT assay, Trypan blue exclusion test [4].
  • Apoptosis Detection: Western blot for cleaved Caspase-7 and PARP1 [4].
  • Glucose Uptake Measurement: In insulin-resistant cell models (e.g., L6 skeletal muscle cells) using radiolabeled 2-Deoxyglucose or fluorescent analogs [5].
  • Gene Expression Analysis: RNA Sequencing (RNA-seq) and RT-qPCR for validation of differentially expressed genes [4].

Signaling Pathway Visualizations

The following diagrams illustrate the core mechanisms of action for this compound and Biochanin A, based on the data from the search results.

ILF_Pathway This compound Inhibits NLRP3 Inflammasome ILF ILF Nrf2 Nrf2 ILF->Nrf2 Boosts Nrf2 Signaling\n(ARE Genes) Nrf2 Signaling (ARE Genes) Nrf2->Nrf2 Signaling\n(ARE Genes) Activates NLRP3 NLRP3 Caspase-1\nActivation Caspase-1 Activation NLRP3->Caspase-1\nActivation Nrf2 Signaling\n(ARE Genes)->NLRP3 Inhibits IL-1β Maturation\n& Pyroptosis IL-1β Maturation & Pyroptosis Caspase-1\nActivation->IL-1β Maturation\n& Pyroptosis

BA_Pathway Biochanin A Multi-Target Mechanisms BA BA SIRT1 SIRT1 BA->SIRT1 Upregulates UCP2 UCP2 BA->UCP2 Downregulates Apoptosis\nProteins Apoptosis Proteins BA->Apoptosis\nProteins Modulates Insulin\nSensitivity Insulin Sensitivity SIRT1->Insulin\nSensitivity Improves Insulin\nResistance Insulin Resistance UCP2->Insulin\nResistance Reduces Cancer Cell\nDeath Cancer Cell Death Apoptosis\nProteins->Cancer Cell\nDeath Induces

Research Implications and Considerations

The experimental data highlights several points crucial for drug development:

  • This compound presents a highly specific mechanism targeting the NLRP3-Nrf2 axis, showing strong promise for treating inflammasome-driven liver and potentially other inflammatory diseases [1] [2].
  • Biochanin A is a multi-target agent with applications in oncology (AML) and metabolic disorders (countering statin side effects), but its complex pharmacology requires careful investigation [4] [5].
  • A Critical Research Gap: While mechanisms are being elucidated, the pharmacokinetic profiles (ADMET) of these compounds remain a significant development hurdle. For instance, Biochanin A is noted to have poor oral bioavailability and a very short half-life, necessitating advanced formulation strategies for therapeutic use [4].

References

Comparison of hCES2A Inhibitors from Licorice

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Inhibition Type Ki Value Experimental Model & Substrate
Isolicoflavonol Reversible, Mixed < 1.0 μM hCES2A-mediated FD hydrolysis [1] [2] [3]
Licochalcone A Reversible, Mixed < 1.0 μM hCES2A-mediated FD hydrolysis [1] [2]
Licochalcone C Reversible, Mixed < 1.0 μM hCES2A-mediated FD hydrolysis [1] [2]
Licochalcone D Reversible, Mixed < 1.0 μM hCES2A-mediated FD hydrolysis [1] [2]
Gancaonin I Moderate Inhibition IC₅₀ = 1.72 μM [4] hCES2A-mediated FD hydrolysis [4]
Isoliquiritigenin Moderate Inhibition Not fully quantified hCES2A inhibition assays [1] [2]

Detailed Experimental Protocols

The Ki value for this compound was determined through a series of rigorous experiments. The core methodology is outlined below.

Fluorescence-Based hCES2A Inhibition Assay

This protocol is adapted from the research by Song et al. [2].

  • Enzyme Source: Human liver microsomes (HLM) or recombinant hCES2A.
  • Probe Substrate: Fluorescein diacetate (FD).
  • Inhibition Assay:
    • The incubation system contained phosphate buffer (0.1 M, pH 7.4), the enzyme source, and the inhibitor (this compound or others) at varying concentrations.
    • The mixture was pre-incubated for a few minutes at 37°C.
    • The reaction was initiated by adding FD.
    • After incubation, the reaction was stopped, and the fluorescence of the hydrolytic product was measured.
  • Inhibition Kinetics:
    • The inhibition mode (e.g., mixed) and constant (Ki) were determined by measuring reaction velocities at different concentrations of both the substrate (FD) and the inhibitor.
    • Data were analyzed using nonlinear regression and represented in Dixon and Lineweaver-Burk plots to calculate the Ki value [2].
Understanding Ki and IC₅₀ Values

For a comprehensive comparison, it's helpful to understand the difference between Ki and IC₅₀:

  • Ki (Inhibition Constant): An intrinsic measure of binding affinity between the inhibitor and the enzyme, representing the concentration needed to occupy 50% of the enzyme sites at equilibrium. A lower Ki indicates a more potent inhibitor [5] [6].
  • IC₅₀ (Half-Maximal Inhibitory Concentration): A functional measure of potency, representing the total concentration of inhibitor required to reduce enzyme activity by 50% under a specific set of experimental conditions. It is dependent on factors like enzyme and substrate concentrations and is always larger than Ki [5] [6].

Biological Context and Significance

The following diagram illustrates the proposed therapeutic role of hCES2A inhibitors like this compound.

Irinotecan Irinotecan hCES2A hCES2A Irinotecan->hCES2A  Administered SN38 SN38 hCES2A->SN38  Hydrolysis BlockedToxicity BlockedToxicity hCES2A->BlockedToxicity  Leads to Diarrhea Diarrhea SN38->Diarrhea  Causes Inhibitor Inhibitor Inhibitor->hCES2A  Inhibits

  • Therapeutic Goal: hCES2A in the intestinal tract converts the anticancer prodrug Irinotecan into its active and highly toxic metabolite SN-38 [2] [7]. Over-accumulation of SN-38 in the intestines causes severe delayed diarrhea in 50-80% of patients [2].
  • Mechanism of Action: Potent hCES2A inhibitors like this compound can block this hydrolysis process in the gut, potentially reducing the levels of SN-38 and ameliorating the associated intestinal toxicity, without interfering with the drug's anticancer efficacy which is activated primarily in the liver [2].

References

Isolicoflavonol efficacy in UVB photodamage models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Photoprotective Compounds

Compound / Formulation Experimental Model Key Efficacy Findings & Quantitative Data Primary Proposed Mechanism(s)
Isolicoflavonol (ILF) [1] Mouse skin; Macrophages Reduced skin injury and inflammation; decreased cell death, ROS, and mitochondrial dysfunction. [1] Protection of mitochondria; inhibition of NLRP3 inflammasome activation. [1]
Trehalose-loaded liposomes [2] Human keratinocytes (HaCaT) Most efficacious in reducing CPD, 8OHdG, and Protein Carbonylation vs. comparators (all P<0.001). [2] Reduction of UVB-induced DNA damage (CPD, 8OHdG) and protein carbonylation. [2]
Retinol (ROL) + Retinyl Palmitate (RPalm) Combination [3] Human keratinocytes (HaCaT); Reconstructed human epidermis Synergistically reduced inflammation and apoptosis; promoted collagen synthesis and DNA damage repair. [3] Activation of RARβ, triggering ATM-CHK2-p53 pathway and Homologous Recombination (HR) repair. [3]
L-Carnosine [2] Human keratinocytes (HaCaT) Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] Antioxidant and cytoprotective effects. [2]
L-(+)-Ergothioneine [2] Human keratinocytes (HaCaT) Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] Antioxidant and cytoprotective effects. [2]
L-Ascorbic Acid (Vitamin C) [2] Human keratinocytes (HaCaT) Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] Antioxidant and cytoprotective effects. [2]
DL-α-Tocopherol (Vitamin E) [2] Human keratinocytes (HaCaT) Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] Antioxidant and cytoprotective effects. [2]

Detailed Experimental Data and Protocols

To support the data in the table and ensure reproducibility, here is a detailed breakdown of the key experimental methodologies.

This compound (ILF) Study Protocol [1]
  • UVB Irradiation Dose: Specific dose not stated in the abstract; a photodamage model was established in mice and macrophages. [1]
  • Treatment: Assessment of ILF's ability to protect skin and cells from UVB photodamage.
  • Key Outcome Measurements:
    • In vivo: Skin injury and inflammation in mouse skin.
    • In vitro: Cell death, NLRP3 inflammasome activation, ROS production, and mitochondrial dysfunction in macrophages.
Trehalose-loaded Liposomes & Comparator Study Protocol [2]
  • Cell Line: Immortalized human keratinocytes (HaCaT).
  • UVB Irradiation Dose: 20 mJ/cm², delivered by a Spectrolinker XL-1500 UV crosslinker (peaking at 312 nm). [2]
  • Compound Pretreatment: Cells were pretreated with 100 µM of each compound (trehalose-liposomes, L-carnosine, L-ergothioneine, L-ascorbic acid, DL-α-tocopherol) for 24 hours before UVB irradiation. [2]
  • Key Outcome Measurements (post-irradiation):
    • Cyclobutane Pyrimidine Dimers (CPD): Measured after digesting samples with proteinase K.
    • 8-hydroxy-2'-deoxyguanosine (8OHdG): A marker for oxidative DNA damage.
    • Protein Carbonylation (PC): Measured using the OxiSelect Protein Carbonyl ELISA kit.
Retinol and Retinyl Palmitate Study Protocol [3]
  • Cell Line: Human keratinocytes (HaCaT).
  • UVB Irradiation Dose: 50 mJ/cm². [3]
  • Compound Treatment: Applied after UVB exposure. Concentrations: 15 µM Retinol (ROL) and 30 µM Retinyl Palmitate (RPalm). [3]
  • Key Outcome Measurements:
    • DNA damage (Comet assay).
    • Apoptosis (Flow cytometry).
    • Gene expression (Bulk mRNA sequencing).
    • Protein analysis (Western blotting, Immunofluorescence).

Proposed Mechanism of Action for this compound

The research indicates that this compound's efficacy stems from targeting key cellular events in the UVB damage response. The pathway below illustrates this proposed mechanism.

Interpretation and Research Implications

The current evidence positions this compound as a compelling candidate for further research, with a few key considerations:

  • Strengths of ILF Data: The research on this compound [1] explores a sophisticated mechanism centered on mitochondrial protection and inflammasome inhibition, which are key drivers of photodamage. The use of both in vivo (mouse) and in vitro (macrophage) models strengthens the findings.
  • Limitations for Direct Comparison: A direct, head-to-head quantitative comparison between this compound and the other listed compounds is not available in the retrieved studies. The efficacy data for trehalose and the other antioxidants come from a separate, independent study [2].
  • Mechanistic Distinction: this compound's primary action on the NLRP3 inflammasome distinguishes it from the more general antioxidant mechanisms of compounds like Vitamins C and E [2], and from the DNA repair-focused action of the Retinol/Retinyl Palmitate combination [3].

For your research, the most relevant comparative insight is that while many compounds offer protection, they do so through diverse mechanisms. This compound represents a targeted anti-inflammatory and mitochondrial-protective strategy.

References

Isolicoflavonol anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Isolicoflavonol: Mechanism and Experimental Evidence

The most detailed information on this compound comes from a 2024 study that investigated its effects in vitro and in a mouse model of acute liver injury [1].

  • Source: this compound (ILF) was isolated from Macaranga indica [1].
  • Proposed Mechanism of Action: The study identified a specific signaling pathway through which ILF exerts its anti-inflammatory effects.
    • ILF boosts the Nrf2 signaling pathway [1].
    • This enhanced Nrf2 activity leads to the inhibition of the NLRP3 inflammasome [1].
    • The inhibition of the NLRP3 inflammasome results in reduced cleavage of Caspase-1 and maturation of IL-1β, key mediators of inflammation [1].
  • Experimental Models and Protocols:
    • In vitro model: The study used macrophages (immune cells) to investigate ILF's effects. The methods included fluorescent imaging and Western blot analysis to measure proteins like phosphorylated NF-κB p65 and IL-1β. A key assay involved using ML385, a specific Nrf2 inhibitor, to confirm that ILF's anti-inflammatory effects are dependent on the Nrf2 pathway [1].
    • In vivo model: The efficacy of ILF was tested in a mouse model of carbon tetrachloride (CCl₄)-induced acute liver injury. The study measured the suppression of NLRP3 inflammasome activation and enhancement of Nrf2 signaling in the liver tissue of the mice [1].

The diagram below illustrates this mechanism and the experimental workflow used to validate it.

ILF This compound (ILF) Nrf2 Nrf2 Signaling ILF->Nrf2 Boosts NLRP3 NLRP3 Inflammasome Nrf2->NLRP3 Inhibits Downstream Reduced Cleavage of Caspase-1 & IL-1β NLRP3->Downstream Reduces Effect Anti-inflammatory Effect (Ameliorated Liver Injury) Downstream->Effect InVitro In Vitro Validation (Macrophages) InVitro->ILF Used to establish InVivo In Vivo Validation (CCl₄-induced Mouse Model) InVivo->Effect Confirmed in Inhibitor Nrf2 Inhibition Assay (ML385) Inhibitor->Nrf2 Verified target

Comparative Anti-Inflammatory Performance of Natural Products

While a direct comparison with ILF is not available, a 2016 head-to-head study provides a valuable benchmark. It compared eight natural products (NPs) against prednisolone (a steroid drug) across multiple in vitro assays representing different inflammatory pathways [2].

The table below summarizes the findings, which can serve as a reference for the performance of other well-studied compounds.

Natural Product Performance Profile & Key Findings [2]
Curcumin Identified as a top performer. Effectively reduced TNF-α, IL-6, and IL-8. Proposed as a potential alternative to prednisolone.
Berberine Chloride Identified as a top performer. Effectively reduced TNF-α, IL-6, and IL-8. Proposed as a potential alternative to prednisolone.
Epigallocatechin Gallate (EGCG) Identified as a top performer. Effectively reduced TNF-α, IL-6, and IL-8. Proposed as a potential alternative to prednisolone.
Pterostilbene Showed moderate effects, particularly on platelet activation.
Apocynin Showed moderate effects, particularly on ROS production.
Paeonol Showed moderate effects.
Pravastatin Showed minor effects in the tested assays.
Apocynin Ester Showed minor effects in the tested assays.

Experimental Protocols from the Comparison Study [2]:

  • TNF-α & IL-6 Expression: Measured in macrophages stimulated with lipopolysaccharide (LPS).
  • IL-8 Expression: Measured in colon epithelial cells stimulated with TNF-α or ROS.
  • ROS Production: Measured in polymorphonuclear leukocytes.
  • Platelet Activation: Measured P-selectin expression in whole blood using flow cytometry.

Research Implications and Future Directions

The current data places this compound as a promising compound with a well-defined mechanism targeting the Nrf2/NLRP3 axis. However, to objectively compare it with established candidates like curcumin or berberine, several steps are needed:

  • Standardized Head-to-Head Testing: The anti-inflammatory activity of ILF needs to be evaluated using the same battery of assays (e.g., TNF-α, IL-6, IL-8, ROS, platelet activation) used in the comparative study to generate directly comparable data [2].
  • Expanded Mechanism Studies: Research could explore ILF's effects on other critical inflammatory pathways, such as NF-κB, which is a common target for many other anti-inflammatory flavonoids [3] [4].
  • Potency and Dosage Comparisons: Future studies should establish half-maximal inhibitory concentration (IC₅₀) values for ILF across different assays, allowing for a quantitative comparison of potency with other natural products.

References

Isolicoflavonol: Known Biological Activities and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available for Isolicoflavonol (ILF) from recent studies.

Aspect Available Data on this compound
Primary Activity Protection against UVB-induced skin photodamage [1] [2].
Mechanism of Action Reduces cell death, ROS production, and mitochondrial dysfunction; blocks NLRP3 inflammasome activation [1] [2].
Experimental Models In vivo mouse model of UVB-induced photodamage; in vitro macrophage cell model [1] [2].
Key Experimental Findings ILF treatment reduced skin injury and inflammation in mouse skin and decreased inflammatory markers in cells [1] [2].
Physicochemical Properties Molecular Formula: C20H18O6; Molecular Weight: 354.35; LogP: 4.15; CAS: 94805-83-1 [3].
Solubility Soluble in DMSO (100 mg/mL) [3].
Other Reported Activity Reversible, mixed inhibition of human carboxylesterase 2A (hCES2A) with Ki < 1.0 μM [3].

Experimental Protocols for Key Studies

For researchers looking to validate or build upon the known activities of this compound, here are the core methodologies from the key study on its photoprotective effects:

  • UVB-Induced Photodamage Model (In Vivo): The protective effects of ILF were assessed in a mouse model where skin was irradiated with UVB to induce photodamage. Parameters measured included skin injury, inflammation, and cell death [1] [2].
  • Cell-Based Assay (In Vitro): Macrophages were irradiated with UVB to create a cellular photodamage model. Researchers then evaluated ILF's effects on NLRP3 inflammasome activation, ROS production, and mitochondrial dysfunction [1] [2].

How to Investigate Synergistic Effects

Since direct data on synergy is unavailable, here are research strategies to explore this area:

  • Systematic Combination Screening: Conduct in vitro studies screening ILF in combination with other bioactive compounds (e.g., other flavonoids, antioxidants, or anti-inflammatory agents). Measure effects on cell viability, inflammatory markers, or target enzyme inhibition compared to individual compound effects.
  • Explore Formulation Synergy: Research into innovative formulations, such as nanoparticles, phospholipid complexes, or inclusion complexes, can improve bioavailability. While not a pharmacological synergy, this can critically enhance therapeutic efficacy [4] [5].
  • Leverage Computational Methods: Use molecular docking and dynamics simulations to study how ILF might interact with proteins or other compounds. This can help predict potential synergistic partners [5].

Visualizing the Known Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound against UVB-induced photodamage, as identified in current research, which can serve as a starting point for synergy studies.

G UVB UVB Radiation Mitochondria Mitochondrial Dysfunction UVB->Mitochondria ROS ROS Production UVB->ROS NLRP3 NLRP3 Inflammasome Activation Mitochondria->NLRP3 ROS->NLRP3 IL1B IL-1β Production NLRP3->IL1B Damage Skin Photodamage (Cell Death, Inflammation) IL1B->Damage ILF This compound (ILF) ILF->Mitochondria Protects ILF->ROS Reduces ILF->NLRP3 Blocks

Research Recommendations

To advance the understanding of this compound's potential in combination therapies:

  • Target Rational Combinations: Based on its known mechanism, consider pairing ILF with compounds that have complementary but distinct pathways, such as direct antioxidants or other NLRP3 inhibitors.
  • Prioritize Bioavailability: Given its poor solubility, any pre-clinical or clinical development for ILF, whether alone or in combination, should involve advanced formulation strategies from the outset [4] [3].
  • Investigate Broader Therapeutic Potential: Its inhibitory effect on hCES2A suggests potential for combination therapies where modulating this enzyme could impact the efficacy or metabolism of co-administered drugs [3].

References

Isolicoflavonol cytotoxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Isolicoflavonol Cytotoxicity Profile

The table below summarizes the available experimental data on this compound's cytotoxicity and cellular effects.

Aspect Experimental Findings on this compound
General Cytotoxicity No significant cytotoxic effect on macrophages was observed at tested concentrations [1].
Cell Type Tested Macrophages (immune cells) [1].
Key Molecular Mechanism Inhibits NLRP3 inflammasome activation by boosting the Nrf2 signaling pathway. Reduces pyroptosis (a form of inflammatory cell death) and Gasdermin D formation [1].
Experimental Model In vitro (macrophages) and in vivo (mouse model of carbon tetrachloride-induced acute liver injury) [1].
Therapeutic Implication Ameliorates acute liver injury by reducing inflammation, positioning it as a potential anti-inflammatory therapeutic agent [1].

Experimental Protocols for Cytotoxicity Assessment

The study on this compound used standard methodologies to assess its cellular effects. Below are the protocols for the key experiments cited.

Cell Viability and Cytotoxicity Assays

The research employed multiple techniques to evaluate cell health and death [1]:

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures LDH, a stable cytoplasmic enzyme released into the cell culture medium upon damage to the plasma membrane, a key indicator of cell death. This compound was shown to inhibit LDH release in a dose-dependent manner [1].
  • Western Blot Analysis: This technique was used to detect the expression and cleavage of specific proteins involved in cell death and inflammation. It confirmed that this compound inhibits the maturation of IL-1β and the cleavage of Caspase-1 without affecting the expression levels of pro-IL-1β, pro-Caspase-1, NLRP3, or ASC [1].
  • Fluorescent Imaging: Researchers used this method to visualize processes like mitochondrial membrane potential (using the JC-1 dye) and the formation of the ASC "speck" (a hallmark of NLRP3 inflammasome activation). This compound was found to restore mitochondrial membrane potential and reduce the ASC speck formation rate [1].
General Principles of Cytotoxicity Assays

For context, the field uses several well-established assays to profile compound cytotoxicity, which can be used for future comparative studies:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells reduce yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells [2] [3] [4].
  • ATP Assay: A luminometric assay that measures ATP levels, which indicates the presence of metabolically active cells. It is highly sensitive and can detect very low cell numbers [3] [4].
  • Flow Cytometry: This method can analyze multiple parameters of cell death (like apoptosis and necrosis) in a population of cells using specific fluorescent dyes [3].

This compound Mechanism and Experimental Workflow

The following diagrams illustrate the key signaling pathway and experimental workflow involved in assessing this compound's activity.

G ILF This compound (ILF) Nrf2 Nrf2 ILF->Nrf2 Boosts Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE-Related Genes Nucleus->ARE Upregulates NLRP3 NLRP3 Inflammasome Activation ARE->NLRP3 Inhibits Pyroptosis Pyptosis & IL-1β Release NLRP3->Pyroptosis LiverInjury Ameliorated Liver Injury Pyroptosis->LiverInjury

G Start Treat Macrophages with This compound Assay1 LDH Release Assay Start->Assay1 Assay2 Western Blot Analysis Start->Assay2 Assay3 Fluorescent Imaging Start->Assay3 Result1 Quantify Cell Death & Protein Levels Assay1->Result1 Assay2->Result1 Result2 Visualize Mitochondrial Health & ASC Specks Assay3->Result2 Analysis Analyze NLRP3 Inflammasome Inhibition Result1->Analysis Result2->Analysis

Research Conclusions and Data Gaps

The current evidence suggests that This compound is not broadly cytotoxic to healthy cells at concentrations that exert its anti-inflammatory effects. Its primary mechanism involves a targeted inhibition of the NLRP3 inflammasome, a specific pathway driving inflammatory cell death [1].

However, a comprehensive cytotoxicity profile comparison with other flavonoid compounds or drugs is not yet available. Key information is missing from the existing research, including:

  • Dose-response data (e.g., IC₅₀ values) across a panel of different cell types (e.g., normal vs. cancer cell lines).
  • Direct comparative data against other known flavonoids or anti-inflammatory drugs.
  • Long-term cytotoxicity studies.

To advance the understanding of this compound's therapeutic potential, future studies should include standardized cytotoxicity assays like the MTT test on a broader range of cell lines to build a more complete safety and efficacy profile.

References

Isolicoflavonol wound healing efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Related Isoflavonoids

The table below summarizes key experimental findings for two isoflavonoids, Ononin and Sativanone-7-O-glucoside, isolated from Ononis spinosa (a traditional wound-healing plant). Their efficacy was validated through a series of standardized models [1].

Compound In Vivo Wound Model Efficacy Key Enzymatic Inhibition (In Vitro, 100μg/mL) Proposed Mechanism of Action

| Ononin | - 33.4% tensile strength (incision model)

  • 51.4% wound area reduction in 12 days (excision model)
  • Increased hydroxyproline content (30.9 ± 0.72 μg/mg) | - Hyaluronidase: 31.66%
  • Elastase: 41.75% | Promotes tissue strength and contraction by inhibiting enzymes that degrade the extracellular matrix. | | Sativanone-7-O-glucoside | Significant wound healing activity (fraction containing the compound) | - Hyaluronidase: 45.58%
  • Elastase: 46.88% | Protects key structural components of the wound matrix (hyaluronic acid, elastin) from breakdown. |

Detailed Experimental Protocols

The following methodologies from the search results are standard for validating the wound-healing activity of natural compounds and can be directly applied to the evaluation of isolicoflavonol.

In Vivo Animal Models

These models assess the overall healing progress in a living organism.

  • Linear Incision Wound Model [1]: Evaluates the gain in tensile strength of the healed wound tissue, indicating the quality and strength of the new tissue.
  • Circular Excision Wound Model [1] [2]: Tracks the percentage reduction in wound area over time and the period for complete epithelialization (re-surfacing of the wound).
  • Hydroxyproline Estimation Assay [1]: Hydroxyproline is a major component of collagen. Measuring its content in granulation tissue provides a quantitative indicator of collagen deposition, a critical step in proliferation and remodeling.
In Vitro Enzymatic Inhibition Assays

These tests investigate the molecular mechanism by screening activity against enzymes that impede healing.

  • Hyaluronidase Inhibition [1]: Hyaluronidase breaks down hyaluronic acid, a key glycosaminoglycan in the extracellular matrix that supports cell migration. Inhibiting it helps preserve this provisional matrix.
  • Elastase Inhibition [1]: Neutrophil-derived elastase is a serine protease that is overly abundant in chronic wounds. It degrades key factors like elastin, fibronectin, and growth factors, preventing healing. Its inhibition is a key therapeutic target.
  • Collagenase Inhibition [1]: Collagenase (MMP-1, MMP-8) breaks down native collagen. Unregulated activity can prevent proper matrix deposition and remodeling.

Signaling Pathways in Wound Healing

Understanding the signaling pathways is crucial for explaining a compound's mechanism of action. The diagram below illustrates key pathways that are often targeted by bioactive compounds to promote healing [3] [4].

G cluster_phase1 Inflammation & Angiogenesis cluster_phase2 Proliferation & Cell Migration cluster_phase3 Extracellular Matrix (ECM) Regulation Growth Factors (EGF, PDGF) Growth Factors (EGF, PDGF) PI3K/AKT Pathway PI3K/AKT Pathway Growth Factors (EGF, PDGF)->PI3K/AKT Pathway Activates eNOS Activation eNOS Activation PI3K/AKT Pathway->eNOS Activation Leads to Angiogenesis Angiogenesis eNOS Activation->Angiogenesis Promotes Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Induces VEGF Expression VEGF Expression HIF-1α Stabilization->VEGF Expression Upregulates VEGF Expression->Angiogenesis MAPK/ERK Pathway MAPK/ERK Pathway Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Stimulates MMP-2 Expression MMP-2 Expression MAPK/ERK Pathway->MMP-2 Expression Induces ECM Remodeling ECM Remodeling MMP-2 Expression->ECM Remodeling Facilitates TGF-β Signaling TGF-β Signaling Fibroblast Activation Fibroblast Activation TGF-β Signaling->Fibroblast Activation Promotes Collagen Production Collagen Production Fibroblast Activation->Collagen Production Bioactive Compound Bioactive Compound Inhibit Hyaluronidase Inhibit Hyaluronidase Bioactive Compound->Inhibit Hyaluronidase Can Inhibit Elastase Inhibit Elastase Bioactive Compound->Inhibit Elastase Can Preserve ECM Preserve ECM Inhibit Hyaluronidase->Preserve ECM Helps Protect ECM Proteins Protect ECM Proteins Inhibit Elastase->Protect ECM Proteins Helps

Key Pathways Targeted in Wound Healing

Interpretation and Research Recommendations

The data for ononin and sativanone-7-O-glucoside demonstrates that isoflavonoids can significantly promote wound healing by strengthening new tissue and protecting the extracellular matrix from degradation [1]. The provided experimental protocols offer a validated roadmap for testing this compound.

To proceed with your evaluation of this compound specifically, I suggest:

  • Verify the Botanical Source: Identify plants known to contain this compound and cross-reference them with those used in traditional wound healing medicine.
  • Apply the Protocols: Utilize the in vivo and in vitro models described above to generate comparative data for this compound.
  • Investigate Broader Mechanisms: Beyond enzymatic inhibition, explore this compound's potential effects on major signaling pathways like PI3K/AKT and MAPK/ERK, which are central to cell proliferation and migration [3] [4].

References

×

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

354.11033829 Da

Monoisotopic Mass

354.11033829 Da

Heavy Atom Count

26

Appearance

Yellow powder

Melting Point

119 °C

UNII

355E7H7EHH

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

Explore Compound Types